Meclocycline sulfosalicylate
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJKUGVVYXCLFV-CCHMMTNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN2O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045596 | |
| Record name | Meclocycline sulfosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73816-42-9 | |
| Record name | Meclocycline sulfosalicylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclocycline sulfosalicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meclocycline sulfosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-hydroxy-5-sulfo-, compd. with [4S-(4α,4aα,5α,5aα,12aα)]-7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECLOCYCLINE SULFOSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZA7RX2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Meclocycline Sulfosalicylate on the 30S Ribosomal Subunit
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Meclocycline (B608961) sulfosalicylate, a derivative of the tetracycline (B611298) class of antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, meclocycline binds to the 30S ribosomal subunit, a key player in the decoding of genetic information. This guide provides a comprehensive overview of the molecular mechanism of action of meclocycline sulfosalicylate, focusing on its interaction with the 30S subunit. It includes a summary of available quantitative data, detailed experimental protocols for studying such interactions, and visual representations of the key processes and workflows.
Core Mechanism of Action
The primary mechanism of action of meclocycline, like other tetracyclines, is the inhibition of protein synthesis.[1][2] This is achieved by binding to the 30S ribosomal subunit and sterically hindering the attachment of aminoacyl-tRNA to the ribosomal A-site (aminoacyl site).[1][3] This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein elongation and, consequently, bacterial growth.[4]
The binding site for tetracyclines on the 30S subunit is located in a pocket formed by helices 31 (h31) and 34 (h34) of the 16S rRNA.[3][5] This site is in close proximity to the A-site, where the codon-anticodon interaction between the mRNA and the incoming aminoacyl-tRNA occurs. By occupying this critical position, meclocycline physically obstructs the proper positioning of the aminoacyl-tRNA, preventing its stable binding.[1][3]
While the primary target is the A-site, some studies suggest that tetracyclines may also have secondary binding sites on the ribosome and can influence other stages of translation, such as initiation.[6][7] Research indicates that certain tetracyclines can induce conformational changes in initiation factor 3 (IF3) when bound to the 30S subunit, potentially affecting the early steps of protein synthesis.[6]
Quantitative Data
Quantitative data on the interaction of this compound with the 30S subunit is limited in the public domain. However, data from closely related tetracyclines and minimum inhibitory concentration (MIC) values for meclocycline provide valuable insights into its potency.
Table 1: Binding Affinity of Demeclocycline to the 30S Ribosomal Subunit
| Ribosomal Component | Number of Binding Sites (n) | Association Constant (K) (M⁻¹) | Dissociation Constant (Kd) (µM) | Reference |
| 30S Subunit | 1 | 2.2 x 10⁶ | ~0.45 | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Oral Pathogens
| Organism (Number of Isolates) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (30) | 0.25 | 0.5 |
| Coagulase-negative staphylococci (20) | 0.25 | >4 |
| Streptococcus pyogenes (20) | 0.06 | 0.12 |
| Viridans group streptococci (80) | 0.06 | 0.5 |
| β-haemolytic streptococci (20) | 0.06 | 2 |
| Enterobacteriaceae (30) | 1 | 8 |
| P. aeruginosa (10) | 4 | 8 |
| Acinetobacter spp. (10) | 0.5 | 4 |
Experimental Protocols
The study of antibiotic-ribosome interactions employs a variety of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments cited in the context of tetracycline's mechanism of action.
In Vitro Translation Inhibition Assay
This assay directly measures the inhibitory effect of a compound on protein synthesis in a cell-free system.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding mRNA template. The activity of the reporter protein is then measured in the presence and absence of the inhibitor.
Detailed Methodology:
-
Preparation of Cell-Free Extract:
-
Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., S30 buffer).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at 30,000 x g to remove cell debris, and collect the supernatant (S30 extract).
-
Pre-incubate the S30 extract to degrade endogenous mRNA.
-
-
In Vitro Translation Reaction:
-
In a microcentrifuge tube or a well of a microplate, assemble the reaction mixture containing:
-
S30 extract
-
Reaction buffer (containing ATP, GTP, and an energy regenerating system like creatine (B1669601) phosphate/creatine kinase)
-
Amino acid mixture (including a labeled amino acid if monitoring by radioactivity)
-
Reporter mRNA (e.g., luciferase mRNA)
-
Varying concentrations of this compound (dissolved in a suitable solvent, with a solvent-only control).
-
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).
-
Detection of Reporter Protein Activity:
-
Luminescence: If using luciferase, add the luciferin (B1168401) substrate and measure the light output using a luminometer.
-
Fluorescence: If using a fluorescent protein, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Radioactivity: If using a radiolabeled amino acid, precipitate the synthesized proteins (e.g., with trichloroacetic acid), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each meclocycline concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the meclocycline concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition).
-
X-ray Crystallography of the 30S-Meclocycline Complex
This technique provides a high-resolution three-dimensional structure of the antibiotic bound to its ribosomal target.
Principle: A highly purified and concentrated solution of the 30S ribosomal subunit is co-crystallized with this compound. The resulting crystals are then exposed to a focused X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
Detailed Methodology:
-
Purification and Crystallization of the 30S Subunit:
-
Isolate 70S ribosomes from a suitable bacterial source (e.g., Thermus thermophilus or Escherichia coli).
-
Dissociate the 70S ribosomes into 30S and 50S subunits by lowering the Mg²⁺ concentration.
-
Purify the 30S subunits using sucrose (B13894) density gradient centrifugation.
-
Concentrate the purified 30S subunits to a high concentration (e.g., 10-20 mg/mL).
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) with a variety of crystallization screens.
-
-
Formation of the 30S-Meclocycline Complex:
-
Soak the pre-formed 30S subunit crystals in a solution containing this compound. The concentration of meclocycline and the soaking time need to be optimized.
-
Alternatively, co-crystallize the 30S subunits in the presence of this compound.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Expose the crystal to a high-intensity X-ray beam and collect the diffraction data using a detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the phase problem using molecular replacement with a known 30S subunit structure as a search model.
-
Build the atomic model of the 30S-meclocycline complex into the electron density map using molecular graphics software.
-
Refine the model against the diffraction data to improve its quality and agreement with the experimental data.
-
Cryo-Electron Microscopy (Cryo-EM) of the 30S-Meclocycline Complex
Cryo-EM is another powerful technique for determining the high-resolution structure of large macromolecular complexes like the ribosome.
Principle: A thin film of a purified solution of the 30S-meclocycline complex is rapidly frozen in vitreous ice. This preserves the native structure of the complex. A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These images are then computationally processed to reconstruct a three-dimensional model of the complex.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a purified and concentrated solution of the 30S ribosomal subunit complexed with this compound, similar to the X-ray crystallography protocol.
-
Apply a small volume (3-4 µL) of the sample to a cryo-EM grid (a small copper grid coated with a holey carbon film).
-
Blot away the excess liquid to create a thin film of the solution across the holes.
-
Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
-
Cryo-EM Data Acquisition:
-
Load the frozen grid into a cryo-transmission electron microscope.
-
Acquire a large dataset of high-resolution images (micrographs) of the particles at low electron doses to minimize radiation damage.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames to correct for beam-induced movement.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Automatically pick the individual particle images from the micrographs.
-
Perform 2D classification to sort the particles into different classes based on their orientation and to remove bad particles.
-
Generate an initial 3D model.
-
Perform 3D classification to separate different conformational states of the complex.
-
Refine the 3D reconstruction to high resolution.
-
-
Model Building and Analysis:
-
Fit an existing atomic model of the 30S subunit into the final cryo-EM density map.
-
Build the model for meclocycline into the corresponding density.
-
Refine the atomic model against the cryo-EM map.
-
Visualizations
The following diagrams illustrate the mechanism of action of meclocycline and a typical experimental workflow.
Caption: Mechanism of meclocycline action on the 30S ribosomal subunit.
Caption: Workflow for an in vitro translation inhibition assay.
Conclusion
This compound, consistent with the tetracycline class of antibiotics, effectively inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the accommodation of aminoacyl-tRNA in the A-site. While specific quantitative binding data for meclocycline remains an area for further investigation, its antimicrobial efficacy is evident from its low MIC values against a range of bacteria. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the nuanced interactions of meclocycline and other novel antibiotics with the bacterial ribosome, aiding in the development of next-generation therapeutics to combat antimicrobial resistance.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the ribosome structure to a resolution of 2.5 Å by single‐particle cryo‐EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmilabs.com [jmilabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Physicochemical Properties of Meclocycline Sulfosalicylate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclocycline (B608961) sulfosalicylate, a salt of the tetracycline (B611298) antibiotic meclocycline, is a compound of significant interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties is fundamental for formulation development, analytical method design, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of meclocycline sulfosalicylate, complete with experimental protocols and data presented for clarity and practical application in a research setting.
General Information
This compound is a bright yellow, crystalline powder. It is known to be sensitive to light and is hygroscopic, necessitating storage in light-resistant, airtight containers.
| Property | Value | Source |
| Chemical Formula | C₂₉H₂₇ClN₂O₁₄S | N/A |
| Molecular Weight | 695.05 g/mol | N/A |
| CAS Number | 73816-42-9 | N/A |
| Appearance | Bright yellow crystalline powder | N/A |
| Melting Point | >193 °C (decomposes) | N/A |
Solubility
The solubility of this compound is a critical parameter for its formulation and delivery. While qualitatively described as slightly soluble in water and soluble in dimethyl sulfoxide (B87167) (DMSO), quantitative data is essential for precise experimental design. The following table summarizes available solubility information for tetracycline derivatives, which can be used as an estimate for this compound.
| Solvent | Solubility (Tetracycline HCl) |
| Water | 10 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[2] |
| Methanol | 10 mg/mL |
| Ethanol | Insoluble[3] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~3.3 mg/mL |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
Dissociation Constant (pKa)
| pKa | Corresponding Functional Group | Typical Range |
| pKa1 | Tricarbonylmethane group | 3.3 |
| pKa2 | Phenolic diketone system | 7.7 |
| pKa3 | Dimethylamino group | 9.7 |
Experimental Protocol: pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the pKa of ionizable compounds.[4][5]
References
An In-depth Technical Guide to the Synthesis and Degradation Pathways of Meclocycline Sulfosalicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meclocycline (B608961) sulfosalicylate is a semi-synthetic tetracycline (B611298) antibiotic primarily used for topical dermatological applications. Understanding its synthesis and degradation pathways is crucial for drug development, formulation, stability studies, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the synthesis of meclocycline from common tetracycline precursors and delineates its degradation pathways under various stress conditions. The information is compiled from scientific literature and patent documentation, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved.
Introduction
Meclocycline is a broad-spectrum antibiotic belonging to the tetracycline class.[1][2] It exerts its bacteriostatic effect by inhibiting protein synthesis through binding to the 30S ribosomal subunit of susceptible bacteria.[2][3] Marketed as the sulfosalicylate salt for topical use, it is effective against a variety of Gram-positive and Gram-negative bacteria.[4] The addition of the sulfosalicylate moiety is thought to contribute an antiseptic component to its therapeutic action.[4] This guide will explore the chemical synthesis of meclocycline and the formation of its sulfosalicylate salt, followed by a detailed analysis of its degradation under hydrolytic, photolytic, and oxidative stress.
Synthesis of Meclocycline Sulfosalicylate
The synthesis of meclocycline is a semi-synthetic process starting from readily available fermentation products of Streptomyces aureofaciens, such as oxytetracycline (B609801) or demeclocycline (B601452).[4][5] The core of the synthesis involves the formation of a 6-methylene group, a characteristic feature of meclocycline.
Synthesis of Meclocycline from Oxytetracycline
A common route for the synthesis of 6-methylenetetracyclines, including meclocycline, involves a three-step process from oxytetracycline.[6] This process is outlined in U.S. Patent 3,966,808 and involves halogenation, dehydration, and subsequent reduction.
Experimental Protocol:
-
Step 1: Halogenation to form 11a-halo-6,12-hemiketal.
-
Anhydrous oxytetracycline base is dissolved in a polar solvent like 1,2-dimethoxyethane.
-
A halogenating agent, such as N-chlorosuccinimide, is added to the solution. The reaction is stirred for a short period, leading to the crystallization of the 11a-chloro-5-oxytetracycline-6,12-hemiketal.[6] The enolic form of the product is preferentially formed under controlled temperature and acidity.[6]
-
-
Step 2: Dehydration to 11a-halo-6-methylenetetracycline.
-
The isolated hemiketal is converted to its acid salt (e.g., hydrochloride) to improve stability and yield.[6]
-
The hemiketal acid salt is then treated with a strong dehydrating agent, such as anhydrous hydrogen fluoride, at low temperatures (e.g., -5 °C) to form the 11a-halo-6-methylenetetracycline.[6]
-
-
Step 3: Reduction to Meclocycline.
-
The 11a-halo-6-methylenetetracycline is reduced to remove the halogen atom. A suitable reducing agent is sodium hydrosulfite.[6]
-
The reaction mixture is then brought to a pH of approximately 7.5-7.7 to solubilize the meclocycline and facilitate the removal of impurities.[6] The final product can be precipitated as an acid salt, such as the hydrochloride.[6]
-
Quantitative Data:
| Step | Reactants | Reagents | Product | Typical Yield | Reference |
| 1 | Oxytetracycline | N-chlorosuccinimide | 11a-chloro-5-oxytetracycline-6,12-hemiketal | Not specified | [6] |
| 2 | 11a-chloro-5-oxytetracycline-6,12-hemiketal HCl | Anhydrous Hydrogen Fluoride | 11a-chloro-6-methylenetetracycline | Not specified | [6] |
| 3 | 11a-chloro-6-methylenetetracycline | Sodium Hydrosulfite | Meclocycline | ~32% (overall) | [6] |
Formation of this compound Salt
The conversion of meclocycline base or its hydrochloride salt to the sulfosalicylate salt is a standard acid-base reaction.
Experimental Protocol:
-
Meclocycline base is dissolved in a suitable solvent.
-
A solution of 5-sulfosalicylic acid in a compatible solvent is added, typically in equimolar amounts.
-
The this compound salt precipitates from the solution and can be collected by filtration, washed, and dried.[4]
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound from Oxytetracycline.
Degradation Pathways of this compound
Tetracycline antibiotics are known to be susceptible to degradation under various environmental conditions, including light, pH changes, and oxidation.[7] Understanding these degradation pathways is critical for the development of stable pharmaceutical formulations.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8] These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[9]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: The drug substance is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated.
-
Base Hydrolysis: The drug substance is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated.
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C).
-
Photodegradation: The drug substance in solution or as a solid is exposed to UV and/or visible light.
Samples are collected at various time points and analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent drug and detect the formation of degradation products.[10]
Major Degradation Pathways
Based on the known degradation of tetracyclines, the following pathways are proposed for meclocycline:
-
Epimerization: The stereocenter at the C-4 position is prone to epimerization, especially in acidic solutions, leading to the formation of 4-epi-meclocycline. This epimer is generally less biologically active.
-
Dehydration: In acidic conditions, tetracyclines can undergo dehydration at the C-6 position to form anhydrotetracyclines. For meclocycline, this could lead to the formation of anhydro-meclocycline.
-
Isomerization: Under alkaline conditions, the tetracycline ring system can undergo cleavage and rearrangement to form isotetracycline (B1142230) derivatives, which are inactive.
-
Photodegradation: Exposure to light can lead to complex degradation pathways, often involving oxidation and the formation of various photoproducts.[7] The photodegradation of the related demeclocycline has been shown to follow first-order kinetics.
Identified and Potential Degradation Products
| Degradation Product | Formation Condition | Potential Impact | Reference |
| 4-epi-Meclocycline | Acidic pH | Reduced antibacterial activity | [1] |
| Anhydro-meclocycline | Strong acidic conditions | Potential toxicity | [1] |
| Iso-meclocycline | Alkaline pH | Inactive | [11] |
| Oxidative products | Presence of oxygen, light | Loss of potency | [7] |
Degradation Pathway Diagram
Caption: Proposed degradation pathways for Meclocycline.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the assay of this compound and the monitoring of its degradation products.[12]
Typical HPLC Method Parameters:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) edetate) and an organic modifier (e.g., tetrahydrofuran (B95107) or methanol).[12]
-
Detection: UV detection at a wavelength where meclocycline and its degradation products have significant absorbance (e.g., 340 nm).[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled column temperature.
This method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for its intended purpose.
Conclusion
The synthesis of this compound is a well-established semi-synthetic process starting from common tetracycline antibiotics. The degradation of meclocycline follows pathways common to other tetracyclines, including epimerization, dehydration, and isomerization, and is significantly influenced by pH, light, and oxygen. A thorough understanding of these synthesis and degradation pathways is essential for the development of stable and effective pharmaceutical products containing this compound. Further research, particularly utilizing techniques like LC-MS/MS, would be beneficial for the definitive identification and characterization of all degradation products.[13]
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Meclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound SALT | 73816-42-9 [chemicalbook.com]
- 5. Demeclocycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. US3966808A - Manufacture of 6-methylenetetracyclines - Google Patents [patents.google.com]
- 7. Mechanisms of Staining with Demeclocycline and Doxycycline Root Canal Medicaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. biomedres.us [biomedres.us]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacopeia.cn [pharmacopeia.cn]
- 13. globalresearchonline.net [globalresearchonline.net]
In Vitro Antibacterial Spectrum of Meclocycline Sulfosalicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meclocycline sulfosalicylate, a semi-synthetic tetracycline (B611298) antibiotic, exhibits a broad spectrum of in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its antibacterial profile, detailing its mechanism of action, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of antimicrobial agents.
Mechanism of Action
Meclocycline, like other tetracycline-class antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3][4][5] The primary target is the bacterial 30S ribosomal subunit.[1][4][5] Meclocycline binds reversibly to the 30S subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This prevention of aminoacyl-tRNA binding effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[2][4][5] Without the ability to synthesize essential proteins, bacterial growth and replication are arrested. Some evidence also suggests that tetracyclines may bind to the 50S ribosomal subunit as well.
The following diagram illustrates the signaling pathway of Meclocycline's mechanism of action:
In Vitro Antibacterial Spectrum
The in vitro activity of this compound has been evaluated against a range of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Aerobic Bacteria
Quantitative data for the in vitro activity of this compound against various aerobic oral pathogens are presented below. The data includes MIC50 (the concentration required to inhibit 50% of the isolates) and MIC90 (the concentration required to inhibit 90% of the isolates).
| Bacterial Species | Number of Strains Tested | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococci | 35 | 0.12 | 0.12 |
| Enterococcus faecalis | 10 | 4 | 16 |
| Viridans group streptococci | 80 | 0.06 | 0.5 |
| β-haemolytic streptococci | 20 | 0.06 | 2 |
| Enterobacteriaceae | 30 | 1 | 8 |
| Pseudomonas aeruginosa | 10 | 4 | 8 |
| Acinetobacter spp. | 10 | 0.5 | 4 |
| Moraxella catarrhalis | 10 | 0.06 | - |
| Neisseria spp. | 10 | 0.06 | - |
Data sourced from JMI Laboratories.
Anaerobic Bacteria
The in vitro activity of this compound against a panel of anaerobic oral flora is detailed in the following table.
| Bacterial Species | Number of Strains Tested | MIC50 (mg/L) | MIC90 (mg/L) |
| Anaerobic oral flora | 27 | 0.06 | - |
Data sourced from JMI Laboratories.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound is performed using standardized methodologies, primarily broth microdilution and agar (B569324) dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.
Broth Microdilution Method
This method involves the serial dilution of the antimicrobial agent in a liquid growth medium within a microtiter plate.
Workflow for Broth Microdilution:
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Preparation of Inoculum: Bacterial colonies from an 18-24 hour culture on a non-selective agar plate are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C in ambient air for 16-20 hours for most aerobic bacteria.
-
Determination of MIC: Following incubation, the plate is visually inspected or read using a plate reader to determine the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organisms.
Workflow for Agar Dilution:
Detailed Steps:
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate without any antibiotic is also prepared.
-
Preparation of Inoculum: The bacterial inoculum is prepared as described for the broth microdilution method, resulting in a standardized suspension.
-
Inoculation: A small, fixed volume of the standardized bacterial suspension is spotted onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on the same series of plates.
-
Incubation: The inoculated plates are incubated under the same conditions as the broth microdilution method.
-
Determination of MIC: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Conclusion
This compound demonstrates a potent in vitro antibacterial activity against a wide array of Gram-positive and Gram-negative bacteria, including common oral pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is characteristic of the tetracycline class of antibiotics. The provided quantitative data and detailed experimental protocols offer a valuable resource for further research and development in the field of antimicrobial agents. Continued surveillance of its activity against a broader range of clinical isolates is warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to the Solubility of Meclocycline Sulfosalicylate in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the solubility characteristics of meclocycline (B608961) sulfosalicylate, a tetracycline (B611298) antibiotic. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for a wide range of research and development activities, including formulation development, in vitro assay design, and pharmacokinetic studies. This guide synthesizes available data on its solubility in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents, outlines standard experimental protocols for solubility determination, and illustrates the compound's mechanism of action.
Physicochemical Properties of Meclocycline Sulfosalicylate
This compound is a salt form of meclocycline, a semisynthetic tetracycline derivative.[1][2] It presents as a bright yellow, crystalline powder that is sensitive to light and hygroscopic.[1][2]
| Property | Value | Source |
| CAS Number | 73816-42-9 | [1][3][4] |
| Molecular Formula | C₂₉H₂₇ClN₂O₁₄S | [1][3][4] |
| Molecular Weight | 695.05 g/mol | [1][3] |
| Appearance | Yellow to orange solid / Bright yellow crystalline powder | [1][2][4] |
| Storage | -20°C, under inert atmosphere, protected from light | [1][2] |
Solubility Profile
The solubility of this compound has been reported in various solvents, with notable high solubility in polar aprotic solvents like DMSO. However, quantitative data can vary between suppliers and batches, potentially due to factors like the degree of hydration, polymorphism, and residual solvent content.[5]
Table 2.1: Quantitative and Qualitative Solubility of this compound
| Solvent | Reported Solubility | Notes | Source |
| DMSO | 250 mg/mL (359.69 mM) | - | [5] |
| 100 mg/mL (209.71 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | [6] | |
| 50 mg/mL (71.94 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | [7] | |
| Soluble | Qualitative description. | [4][8][9] | |
| Methanol (B129727) | 20 mg/mL (200 mg in 10 mL) | Solution is clear, very dark yellow. | [1] |
| Soluble | Qualitative description. | [4][8] | |
| Ethanol | Soluble | Qualitative description. | [4][8] |
| DMF | Soluble | Qualitative description. | [4][8] |
| Water | Good water solubility | Qualitative description. | [4][8] |
| Slightly soluble | Qualitative description. | [1][2] | |
| Other Organic Solvents | Insoluble | General qualitative description for "organic solvents". | [1][2] |
Note: The conflicting reports on solubility (e.g., "insoluble in organic solvents" versus "soluble in methanol/ethanol") highlight the importance of empirical determination for specific applications.
Mechanism of Action
As a member of the tetracycline class, this compound exerts its antibacterial effect by inhibiting protein synthesis.[10][11][12] It binds reversibly to the 30S ribosomal subunit of susceptible bacteria.[10][11][13] This binding action blocks the aminoacyl-tRNA from attaching to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing peptide chain and arresting bacterial growth.[10][12][14][]
Caption: Mechanism of Action of Meclocycline.
Experimental Protocol for Solubility Determination
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is widely regarded as the gold standard for determining the thermodynamic solubility of a compound.[16][17]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., DMSO, analytical grade)
-
Vials with screw caps (B75204) (e.g., glass scintillation vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or equivalent non-binding material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis
Protocol Steps:
-
Preparation: Add an excess amount of this compound solid to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[18][19] Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[19]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[18] Centrifuge the vials at a high speed to pellet the remaining solid material.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant using a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or molarity (mol/L).
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
This compound exhibits high solubility in DMSO, a key solvent for in vitro screening and stock solution preparation. While it is reported as soluble in other polar organic solvents like methanol and ethanol, quantitative data is limited, and qualitative reports can be contradictory. For drug development professionals and researchers, the variability in reported solubility values underscores the necessity of performing rigorous, in-house solubility assessments using standardized protocols, such as the shake-flask method, to ensure accurate and reliable data for their specific research context.
References
- 1. This compound SALT | 73816-42-9 [chemicalbook.com]
- 2. This compound SALT CAS#: 73816-42-9 [m.chemicalbook.com]
- 3. This compound | C29H27ClN2O14S | CID 54676538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uniscience.co.kr [uniscience.co.kr]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. abmole.com [abmole.com]
- 10. Meclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Meclocycline Sulfosalicylate: An In-depth Technical Overview of its Molecular Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed overview of the molecular properties of meclocycline (B608961) sulfosalicylate, a broad-spectrum tetracycline (B611298) antibiotic. While comprehensive data on its molecular formula and composition are readily available, this document notes the absence of publicly accessible crystallographic data. In lieu of specific experimental results for this compound, a generalized, detailed protocol for the determination of a pharmaceutical salt's crystal structure via single-crystal X-ray diffraction is presented. This guide is intended to serve as a foundational resource for researchers in the fields of pharmaceutical sciences and crystallography.
Molecular Structure and Properties
Meclocycline sulfosalicylate is a salt formed from the combination of meclocycline and sulfosalicylic acid.[1] Meclocycline is a tetracycline antibiotic, and its salt form is utilized for topical applications in the treatment of skin infections, such as acne vulgaris.[2][3][4] The sulfosalicylate salt form enhances the compound's properties for pharmaceutical formulations.
The molecular formula for this compound is C29H27ClN2O14S.[2][3][5][6] It is composed of the active pharmaceutical ingredient, meclocycline (C22H21ClN2O8), and a counter-ion, sulfosalicylic acid (C7H6O6S).[7]
Table 1: Molecular Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C29H27ClN2O14S | [2][5][6] |
| Molecular Weight | 695.05 g/mol | [2][3][6][7] |
| CAS Number | 73816-42-9 | [2][3] |
| Component 1: Meclocycline | C22H21ClN2O8 | [7][8] |
| Component 2: Sulfosalicylic Acid | C7H6O6S | [7] |
| Appearance | Solid | [2] |
Crystal Structure
As of the latest available data, the detailed crystal structure of this compound has not been reported in publicly accessible crystallographic databases or scientific literature. Therefore, quantitative data such as unit cell dimensions, space group, and atomic coordinates are not available. The determination of these parameters would require experimental analysis, primarily through single-crystal X-ray diffraction.
Mechanism of Action
Meclocycline, as a tetracycline antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[9] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][9][10] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[9] This broad-spectrum activity makes it effective against a variety of gram-positive and gram-negative bacteria.[2][9]
Experimental Protocol: Determination of Crystal Structure via Single-Crystal X-ray Diffraction
The following is a generalized, detailed methodology for the determination of the crystal structure of a small-molecule pharmaceutical salt, such as this compound. This protocol is based on standard X-ray crystallography techniques.
4.1. Crystallization
The initial and often most critical step is to obtain high-quality single crystals suitable for diffraction experiments. For a pharmaceutical salt, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
-
Slow Cooling: A saturated solution of the salt is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal growth.
4.2. Crystal Selection and Mounting
-
A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.
-
The selected crystal is mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of cryo-protectant oil.
4.3. Data Collection
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms.
-
The crystal is centered in the X-ray beam.
-
A modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo or Cu Kα) and a detector (e.g., CCD or CMOS) is used for data collection.
-
An initial series of diffraction images are collected to determine the unit cell parameters and the crystal lattice system.
-
Based on the initial data, a full data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles. This typically involves rotating the crystal through a series of angles.
4.4. Data Processing and Structure Solution
-
The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as background noise, Lorentz factor, and polarization.
-
The resulting data are used to determine the space group of the crystal.
-
The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial electron density map.
-
An initial molecular model is built into the electron density map.
4.5. Structure Refinement
-
The initial model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.
-
This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.
-
The final refined structure is validated for its geometric and crystallographic quality.
Figure 1. A generalized experimental workflow for the determination of a pharmaceutical salt's crystal structure.
Conclusion
This compound is a well-characterized molecule in terms of its chemical formula and composition. However, a significant gap exists in the scientific literature regarding its solid-state structure. The lack of published crystallographic data underscores the need for experimental studies to elucidate its three-dimensional atomic arrangement. The generalized protocol for single-crystal X-ray diffraction outlined in this guide provides a roadmap for such an investigation, which would be invaluable for a deeper understanding of its physicochemical properties and for the rational design of new pharmaceutical formulations.
References
- 1. excillum.com [excillum.com]
- 2. Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab [colab.ws]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. A Performance Evaluation of X-Ray Crystallography Scientific Workflow Using SciCumulus | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. researchgate.net [researchgate.net]
- 9. geo.umass.edu [geo.umass.edu]
- 10. benchchem.com [benchchem.com]
Meclocycline Sulfosalicylate: An In-Depth Technical Guide to Potential In Vitro Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meclocycline (B608961) sulfosalicylate, a tetracycline-class antibiotic, is primarily recognized for its on-target activity against the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis. However, the broader tetracycline (B611298) family is known to exhibit a range of off-target effects that are independent of their antimicrobial properties. This technical guide provides a comprehensive overview of the potential in vitro off-target effects of meclocycline sulfosalicylate, drawing upon data from closely related tetracycline analogues due to the limited availability of specific quantitative data for meclocycline itself. This document summarizes key findings on the inhibition of matrix metalloproteinases (MMPs), anti-inflammatory activities, and interactions with eukaryotic cellular machinery, presenting available quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in drug development and mechanistic studies.
Introduction
This compound is a topical antibiotic used predominantly in the treatment of acne vulgaris. Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which obstructs the attachment of aminoacyl-tRNA and halts protein synthesis.[1][2] While effective in its antibacterial role, the therapeutic and potential adverse effects of tetracyclines are not solely dictated by their interaction with bacterial ribosomes. A growing body of evidence highlights significant off-target activities that contribute to their clinical profile. These non-antibiotic properties include the modulation of inflammatory pathways and the inhibition of enzymes crucial to extracellular matrix remodeling, such as matrix metalloproteinases (MMPs).[3][4]
This guide focuses on the potential in vitro off-target effects of this compound. It is important to note that while the off-target activities of the tetracycline class are well-documented, specific quantitative data for this compound is scarce in publicly available literature. Therefore, this document leverages data from structurally and functionally similar tetracyclines, such as doxycycline, minocycline, and tetracycline hydrochloride, to infer the potential off-target profile of this compound. All data derived from analogue compounds are clearly identified.
Inhibition of Matrix Metalloproteinases (MMPs)
Tetracyclines are recognized as broad-spectrum inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[3] This inhibitory activity is independent of their antibiotic function and is a key area of investigation for their use in non-infectious diseases.
Quantitative Data for Tetracycline Analogues
| Tetracycline Analogue | Target MMP | IC50 Value (µM) |
| Minocycline | MMP-9 | 10.7[2] |
| Tetracycline | MMP-9 | 40.0[2] |
| Doxycycline | MMP-9 | 608.0[2] |
| Doxycycline | MMP-2 | 6.5 µg/mL |
Table 1: Comparative IC50 values of tetracycline analogues against Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-2 (MMP-2). Data for this compound is not available.
Experimental Protocol: Gelatin Zymography for MMP-9 Inhibition
The following protocol outlines a typical gelatin zymography assay used to determine the inhibitory effect of tetracyclines on MMP-9 activity.[2]
Objective: To visualize and quantify the inhibition of MMP-9 enzymatic activity by a test compound.
Materials:
-
U-937 cell culture (as a source of MMP-9)
-
Test tetracycline compound (e.g., this compound)
-
SDS-polyacrylamide gels (10%) co-polymerized with gelatin (1 mg/mL)
-
Zymography incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Enzyme Preparation: Collect conditioned medium from U-937 cell culture, which is rich in secreted pro-MMP-9.
-
Sample Preparation: Mix the conditioned medium with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing SDS-PAGE gel and perform electrophoresis under non-reducing conditions.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubation with Inhibitor: Incubate the gel in the zymography incubation buffer containing various concentrations of the test tetracycline compound overnight at 37°C. A control incubation should be performed without the inhibitor.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue, which stains the gelatin. Areas of enzymatic activity will appear as clear bands against a blue background where the gelatin has been degraded. Destain the gel to enhance the contrast.
-
Data Analysis: Quantify the intensity of the clear bands using image analysis software. The percentage of inhibition is calculated relative to the control lane. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-Inflammatory Effects
Tetracyclines exhibit anti-inflammatory properties through various mechanisms, including the inhibition of inflammatory cytokine production and the modulation of immune cell activity.[4][5]
Mechanisms of Action
The anti-inflammatory effects of tetracyclines are multifaceted and can involve:
-
Inhibition of Nitric Oxide (NO) Production: Tetracyclines can suppress the expression of inducible nitric oxide synthase (iNOS), leading to decreased NO production in response to inflammatory stimuli like lipopolysaccharide (LPS).[5]
-
Modulation of Cytokine Production: They can reduce the production of pro-inflammatory cytokines.
-
Effects on Immune Cells: Studies have shown that tetracyclines can induce apoptosis in eosinophils, which is accompanied by the production of intracellular hydrogen peroxide, loss of mitochondrial membrane potential, and activation of caspases.[6]
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
The following protocol describes a common in vitro assay to assess the anti-inflammatory potential of a compound by measuring its effect on LPS-induced nitric oxide production in macrophages.[5]
Objective: To determine the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Materials:
-
J774.2 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent (for nitrite (B80452) determination)
-
Cell culture medium and supplements
Procedure:
-
Cell Culture: Culture J774.2 macrophages in appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with the compound alone).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-only control. Determine the IC50 value if applicable.
Effects on Eukaryotic Cellular Machinery
Tetracyclines can also interact with components of eukaryotic cells, leading to potential off-target effects on mitochondria and ribosomes.
Mitochondrial Effects
Due to the evolutionary origin of mitochondria from bacteria, their ribosomes (mitoribosomes) share similarities with prokaryotic ribosomes. This makes them susceptible to inhibition by tetracycline antibiotics.[7]
Potential Consequences of Mitochondrial Inhibition:
-
Impaired Mitochondrial Translation: Tetracyclines can inhibit the synthesis of mitochondrial-encoded proteins, which are essential components of the electron transport chain.[8]
-
Mitonuclear Protein Imbalance: The inhibition of mitochondrial protein synthesis can lead to an imbalance between nuclear- and mitochondrial-encoded proteins of the oxidative phosphorylation system.[8]
-
Altered Mitochondrial Respiration: A consequence of impaired protein synthesis is a reduction in mitochondrial oxygen consumption.[8]
Eukaryotic Ribosome Interactions
While tetracyclines have a much higher affinity for bacterial ribosomes, at high concentrations, they may also interact with eukaryotic 80S ribosomes. However, the clinical significance of this interaction for topically applied meclocycline is likely minimal due to lower systemic concentrations.
Experimental Protocol: Assessing Mitochondrial Respiration
The following is a generalized protocol for measuring the effect of a test compound on mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Objective: To determine if this compound affects mitochondrial respiration in cultured eukaryotic cells.
Materials:
-
Eukaryotic cell line (e.g., HeLa, HEK293)
-
Seahorse XF Analyzer and associated consumables (e.g., cell culture microplates, cartridges)
-
Test compound (this compound)
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Assay medium
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound for a desired duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer and load the mitochondrial stress test reagents into the sensor cartridge.
-
Measurement: Place the cell culture microplate in the analyzer. The instrument will sequentially inject the stress test reagents and measure the OCR at baseline and after each injection.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the profiles of treated and untreated cells.
Conclusion
While this compound's primary role as a topical antibiotic is well-established, its potential for off-target effects, characteristic of the tetracycline class, warrants consideration in research and development. The available data on related tetracyclines strongly suggest that meclocycline may possess MMP inhibitory and anti-inflammatory properties. However, the lack of specific quantitative data for this compound highlights a knowledge gap. Further in vitro studies are necessary to fully characterize its off-target profile and to determine the clinical relevance of these non-antibiotic activities. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations and for understanding the potential broader biological impact of this compound.
References
- 1. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and in vitro evaluation of targeted tetracycline derivatives: effects on inhibition of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Frontiers | Potent Anti-Inflammatory Effects of Tetracyclines on Human Eosinophils [frontiersin.org]
- 7. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antiprotozoal Activity of Meclocycline Sulfosalicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meclocycline (B608961) sulfosalicylate, a second-generation tetracycline (B611298) antibiotic, has a well-documented history of broad-spectrum antibacterial activity, primarily in dermatological applications.[1][2] While the tetracycline class of antibiotics is known to possess antiprotozoal properties, specific data on the efficacy of meclocycline sulfosalicylate against protozoan parasites is notably scarce in publicly available scientific literature. This technical guide aims to consolidate the existing knowledge on the general antiprotozoal mechanism of tetracyclines, outline standard experimental protocols for assessing antiprotozoal activity, and provide a framework for future research into the potential of this compound as an antiprotozoal agent. The primary mechanism of action for tetracyclines against protozoa is the inhibition of protein synthesis through binding to the 30S ribosomal subunit.[3] This guide presents a generalized experimental workflow for screening and evaluating the antiprotozoal efficacy of compounds like this compound and visualizes the established signaling pathway for tetracycline action in protozoa.
Introduction to this compound
This compound is a salt form of meclocycline, a semi-synthetic tetracycline antibiotic derived from oxytetracycline. Historically, it has been utilized topically for the treatment of acne vulgaris due to its bacteriostatic effects against Propionibacterium acnes.[2] Like other tetracyclines, its fundamental mechanism of action involves the disruption of bacterial protein synthesis.[1] Although its production for medical use has been discontinued, the compound remains of interest for its potential activities beyond its initial indications.[4]
Antiprotozoal Activity of Tetracyclines: A Class Effect
The antiprotozoal activity of the tetracycline class of antibiotics is a recognized phenomenon.[5] Tetracyclines have demonstrated efficacy against a range of protozoan parasites, including species of Plasmodium, Entamoeba, Giardia, and Trichomonas.[5] This broad-spectrum antiparasitic action is attributed to the same core mechanism that underlies their antibacterial effects: the inhibition of protein synthesis.
Mechanism of Action
Tetracyclines, including by extension meclocycline, exert their antiparasitic effect by binding to the 30S ribosomal subunit of the parasite's ribosomes. This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosome-mRNA complex, thereby preventing the elongation of the polypeptide chain and effectively halting protein synthesis. This process is generally bacteriostatic or protozoastatic, meaning it inhibits the growth and replication of the organism rather than directly killing it.
dot
Caption: General mechanism of action of tetracyclines in protozoa.
Known Effects on Protozoan Signaling Pathways
While the primary target of tetracyclines is well-established, downstream effects on protozoan signaling pathways are less characterized. Research on Trichomonas vaginalis has suggested that beyond the canonical inhibition of protein synthesis, tetracyclines can disrupt the hydrogenosomal membrane potential and the parasite's antioxidant system. This leads to a metabolic shift towards glycolysis, indicating impaired hydrogenosomal function which ultimately contributes to cell death.
Quantitative Data on Antiprotozoal Activity
A comprehensive review of the scientific literature reveals a significant gap in the specific quantitative data regarding the antiprotozoal activity of this compound. While studies have reported IC50, EC50, and MIC values for other tetracyclines against various protozoa, no such data has been found for this compound.
For context, the table below summarizes available data for other tetracyclines against common protozoan parasites. It is important to note that these values are not directly transferable to this compound and are provided for comparative purposes only.
| Tetracycline Derivative | Protozoan Parasite | Assay Type | Value (µg/mL) | Reference |
| Doxycycline | Giardia lamblia | IC50 | 6.4 | [6][7] |
| Doxycycline | Giardia lamblia | IC90 | 22 | [6][7] |
| Tetracycline | Giardia lamblia | IC50 | 36 | [6][7] |
| Tetracycline | Giardia lamblia | IC90 | 130 | [6][7] |
| Minocycline | Giardia lamblia | IC50 | - | [7] |
| Doxycycline | Plasmodium falciparum | IC50 (96h) | 0.320 | [8] |
| Minocycline | Plasmodium falciparum | IC50 (96h) | - | [8] |
| Tetracycline | Plasmodium falciparum | IC50 (96h) | - | [8] |
Note: The absence of specific data for this compound underscores the need for further research in this area. A study on Entamoeba histolytica indicated that the tetracycline class of compounds showed "very poor activity," though specific quantitative data for any tetracycline, including meclocycline, was not provided.[9]
Experimental Protocols for Antiprotozoal Activity Assessment
To investigate the potential antiprotozoal activity of this compound, standardized in vitro and in vivo experimental protocols are necessary.
In Vitro Susceptibility Assays
A generalized workflow for the in vitro assessment of antiprotozoal activity is outlined below.
dot
Caption: Generalized workflow for in vitro antiprotozoal drug screening.
Detailed Methodologies:
-
Parasite Culture: The specific protozoan parasite of interest (e.g., Plasmodium falciparum, Trypanosoma cruzi, Leishmania donovani, Giardia lamblia, Entamoeba histolytica, Trichomonas vaginalis) is cultured under appropriate axenic or xenic conditions.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, ethanol) and serially diluted in the appropriate culture medium to achieve a range of test concentrations.
-
Incubation: The cultured parasites are exposed to the various concentrations of the drug in microtiter plates. The incubation period varies depending on the parasite's life cycle and the expected speed of drug action (typically 24 to 96 hours).
-
Viability Assessment: Parasite viability can be determined using several methods:
-
Microscopic Examination: Direct counting of viable (motile) versus non-viable parasites using a hemocytometer.
-
Colorimetric/Fluorometric Assays: Use of metabolic indicators such as MTT, resazurin, or SYBR Green I to quantify parasite proliferation.
-
Luminescence-based Assays: Measurement of ATP levels as an indicator of cell viability.
-
-
Data Analysis: The results are used to calculate the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), or minimum inhibitory concentration (MIC) by plotting the percentage of inhibition against the drug concentration.
In Vivo Efficacy Studies
Should in vitro studies demonstrate promising activity, subsequent in vivo studies in appropriate animal models are warranted.
General Protocol:
-
Animal Model: Selection of a suitable animal model for the specific protozoan infection (e.g., BALB/c mice for Leishmania or Plasmodium infections).
-
Infection: Animals are infected with a standardized inoculum of the parasite.
-
Drug Administration: this compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dosages. A vehicle control group and a positive control group (treated with a known effective drug) are included.
-
Monitoring: The course of infection is monitored by assessing parasitemia (for blood-borne parasites), lesion size (for cutaneous leishmaniasis), or survival rates.
-
Data Analysis: The efficacy of the drug is determined by comparing the outcomes in the treated groups to the control groups.
Future Directions and Conclusion
The established antiprotozoal activity of the tetracycline class of antibiotics provides a strong rationale for investigating the specific effects of this compound against a range of pathogenic protozoa. The lack of specific data for this compound represents a clear research gap. Future studies should focus on:
-
In Vitro Screening: Conducting comprehensive in vitro susceptibility assays to determine the IC50, EC50, and MIC values of this compound against a panel of clinically relevant protozoan parasites.
-
Mechanism of Action Studies: Investigating the downstream effects of this compound on protozoan signaling pathways, including its impact on organellar function and metabolic processes.
-
In Vivo Efficacy: If in vitro activity is confirmed, proceeding to in vivo studies to evaluate the therapeutic potential of this compound in animal models of protozoan diseases.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound. Topical antibiotic agent for the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. Meclocycline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetracyclines as antiparasitic agents: lipophilic derivatives are highly active against Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Meclocycline Sulfosalicylate
Introduction
Meclocycline (B608961) sulfosalicylate is a tetracycline (B611298) antibiotic that has been utilized for its broad-spectrum antibacterial and antiprotozoan activities.[1][2] Like other tetracyclines, it functions by inhibiting protein synthesis through binding to ribosomal subunits.[1][3] Accurate and reliable quantification of meclocycline is crucial for quality control during manufacturing and for formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of meclocycline sulfosalicylate. The described method is specific, accurate, and precise, making it suitable for routine analysis in a quality control environment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a successful HPLC method. Meclocycline is slightly soluble in water and sensitive to light.[4] The sulfosalicylate salt form is a bright yellow crystalline powder.[4] Due to the potential for epimerization in tetracyclines, chromatographic methods must be able to resolve the active compound from its isomers, such as 4-epi-meclocycline.[5]
Experimental Protocols
This section provides a detailed methodology for the HPLC quantification of this compound, including instrument and reagent preparation, standard and sample preparation, and the chromatographic conditions.
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for tetracycline analysis.[6]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) edetate
-
Tetrahydrofuran (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound Reference Standard (RS)
-
Chromatographic Conditions
The following chromatographic conditions are based on established methods for tetracycline analysis and the USP monograph for this compound.[7]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.001 M Ammonium edetate:Tetrahydrofuran (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 340 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, dissolve an appropriate amount of ammonium edetate in 850 mL of HPLC grade water to make a 0.001 M solution. Add 150 mL of tetrahydrofuran. Filter the solution through a 0.45 µm membrane filter and degas prior to use.[7]
-
Standard Solution Preparation: Accurately weigh about 36 mg of this compound RS and transfer it to a 50-mL volumetric flask. Dissolve in and dilute to volume with methanol. From this stock solution, transfer 3.0 mL to a 25-mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of approximately 60 µg/mL of meclocycline.[7]
-
Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 36 mg of this compound and prepare it in the same manner as the Standard Solution.
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the reliability of the results.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections of the standard) |
Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps to ensure the final method is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method development.
References
- 1. toku-e.com [toku-e.com]
- 2. meclocycline | 2013-58-3 [chemicalbook.com]
- 3. abmole.com [abmole.com]
- 4. This compound SALT CAS#: 73816-42-9 [m.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacopeia.cn [pharmacopeia.cn]
Application Note: Analysis of Meclocycline Sulfosalicylate and its Degradation Products using a Validated LC-MS/MS Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the identification and quantification of Meclocycline (B608961) Sulfosalicylate and its degradation products. Meclocycline, a broad-spectrum tetracycline (B611298) antibiotic, is susceptible to degradation under various environmental conditions, potentially impacting its efficacy and safety.[1][2] This protocol provides a systematic approach for conducting forced degradation studies and subsequently analyzing the resulting products, a critical step in drug stability and formulation development. The methodologies outlined herein are designed to be a valuable resource for researchers and professionals in the pharmaceutical industry.
Introduction
Meclocycline is a tetracycline antibiotic utilized for its broad-spectrum antibacterial properties, primarily in topical formulations to treat skin infections.[3] Like other tetracyclines, meclocycline's chemical structure is prone to degradation through pathways such as epimerization, dehydration, and oxidation, which can be initiated by exposure to light, heat, humidity, and non-neutral pH.[1][2][4] The resulting degradation products may exhibit reduced therapeutic activity or, in some cases, increased toxicity.[2] Therefore, a sensitive and specific analytical method is essential to monitor the stability of meclocycline and characterize its degradation profile.
This protocol describes the use of LC-MS/MS, a powerful analytical technique that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[5] This method is ideally suited for the analysis of complex mixtures, such as those generated during forced degradation studies.[4][5]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[4] This helps to elucidate the degradation pathways and identify potential degradation products.
a. Preparation of Meclocycline Sulfosalicylate Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
b. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[4][6]
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 48 hours.[4]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.[6]
c. Sample Neutralization and Dilution: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an appropriate volume of 0.1 M NaOH or 0.1 M HCl, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 10 µg/mL before LC-MS/MS analysis.
Sample Preparation for Analysis
For the analysis of meclocycline and its degradation products from a sample matrix (e.g., a cream formulation), a solid-phase extraction (SPE) cleanup is recommended to remove interfering substances.[1][7][8]
-
Accurately weigh a portion of the sample containing approximately 1 mg of meclocycline into a 50 mL centrifuge tube.
-
Add 20 mL of EDTA-McIlvaine buffer (pH 4.0) and vortex for 10 minutes to extract the drug.[7][9]
-
Centrifuge at 4000 rpm for 15 minutes.
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[1][9]
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic impurities.
-
Elute the analyte and its degradation products with 5 mL of methanol.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
a. Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Full Scan (for identification of new degradation products) and Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
c. MRM Transitions for Quantification:
The specific MRM transitions for meclocycline and its degradation products need to be determined experimentally. This is achieved by infusing a standard solution of meclocycline and the stressed samples into the mass spectrometer and identifying the precursor ion ([M+H]⁺) in a full scan. Subsequently, product ion scans are performed to identify the most abundant and stable fragment ions for each compound.
Predicted MRM transitions for Meclocycline:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Meclocycline | 477.1 | To be determined | To be determined |
| Degradation Product 1 | To be determined | To be determined | To be determined |
| Degradation Product 2 | To be determined | To be determined | To be determined |
Note: The molecular weight of Meclocycline is 476.88 g/mol . The precursor ion in positive ESI mode would be [M+H]⁺ at m/z 477.1.
Data Presentation
Quantitative data from the analysis of stressed samples should be summarized in a table to facilitate comparison.
| Stress Condition | Meclocycline Peak Area | Degradation Product 1 Peak Area | Degradation Product 2 Peak Area | % Degradation |
| Control (Unstressed) | 0 | |||
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidative Degradation | ||||
| Thermal Degradation | ||||
| Photolytic Degradation |
% Degradation = [(Initial Peak Area - Final Peak Area) / Initial Peak Area] x 100
Visualizations
Experimental Workflow
References
- 1. Analysis of tetracyclines in honey by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. waters.com [waters.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. unitedchem.com [unitedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: In Vitro Susceptibility Testing of Meclocycline Sulfosalicylate Using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the in vitro susceptibility of various bacterial strains to Meclocycline (B608961) Sulfosalicylate using the broth microdilution method. This information is intended to guide researchers in microbiology, infectious diseases, and drug development in assessing the antimicrobial activity of this tetracycline (B611298) antibiotic.
Introduction
Meclocycline sulfosalicylate is a broad-spectrum tetracycline antibiotic known for its bacteriostatic activity against a wide range of gram-positive and gram-negative bacteria.[1][2] Its primary application is in dermatology for the treatment of acne vulgaris.[3] The mechanism of action involves the inhibition of bacterial protein synthesis. Meclocycline binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome, thereby halting the elongation of the polypeptide chain.[1][2][3] Understanding the in vitro susceptibility of clinically relevant bacteria to this compound is crucial for its effective therapeutic use and for monitoring the emergence of resistance.
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4] The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after a specific incubation period.[4] This method provides quantitative results that are essential for classifying bacteria as susceptible, intermediate, or resistant to a particular antibiotic.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as determined by the broth microdilution method. These values provide a quantitative measure of the antibiotic's potency.
Table 1: this compound MIC Data
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 25 | 0.12 | 0.12 | Not Reported |
| Staphylococcus epidermidis | 10 | Not Reported | Not Reported | Not Reported |
| Enterococcus faecalis | 10 | 4 | 16 | Not Reported |
| Viridans group streptococci | 80 | 0.03-0.25 | Not Reported | Not Reported |
| Streptococcus pyogenes | 10 | Not Reported | Not Reported | Not Reported |
| Serogroups C and G β-hemolytic streptococci | 10 | Not Reported | Not Reported | Not Reported |
| Enterobacteriaceae | 30 | 1-2 | Not Reported | Not Reported |
| Pseudomonas aeruginosa | 10 | Not Reported | 8 | Not Reported |
| Acinetobacter baumannii | 10 | 0.5 | Not Reported | Not Reported |
| Burkholderia cepacia | 11 | Not Reported | Not Reported | Not Reported |
| Moraxella catarrhalis | 10 | Not Reported | Not Reported | Not Reported |
| Neisseria spp. | 10 | 0.06 | Not Reported | Not Reported |
| Anaerobic oral flora | 27 | Not Reported | Not Reported | Not Reported |
Note: MIC₅₀ is the concentration that inhibits 50% of the tested strains, and MIC₉₀ is the concentration that inhibits 90% of the tested strains. Data for this table was primarily sourced from a study by JMI Laboratories. Specific MIC data for this compound against Cutibacterium acnes (formerly Propionibacterium acnes) was not available in the reviewed literature.
Experimental Protocols
Broth Microdilution Susceptibility Testing Protocol for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Materials
-
This compound powder (analytical grade)
-
Sterile 96-well microtiter plates with lids
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard is equivalent to approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or turbidimeter
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
2. Preparation of this compound Stock Solution
-
Calculate the required amount of this compound powder to prepare a stock solution of a known concentration (e.g., 1280 µg/mL). Consider the potency of the antibiotic powder provided by the manufacturer.
-
Dissolve the powder in a suitable solvent as recommended by the manufacturer. If not specified, sterile deionized water is often appropriate for the sulfosalicylate salt. Ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in sterile aliquots at -20°C or below.
3. Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the standardized suspension.
4. Preparation of Microtiter Plates
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate or in separate tubes.
-
A typical dilution series for this compound might range from 64 µg/mL to 0.06 µg/mL.
-
Dispense 50 µL of the appropriate antibiotic dilution into each well of the microtiter plate.
-
The final volume in each well after adding the inoculum will be 100 µL.
5. Inoculation and Incubation
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include the following controls on each plate:
-
Growth Control: A well containing 100 µL of CAMHB and the bacterial inoculum, with no antibiotic.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Cover the plate with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation of Results
-
After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The results can be read visually using a reading mirror or with an automated plate reader.
Mandatory Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.
Caption: Meclocycline's inhibition of bacterial protein synthesis.
Experimental Workflow for Broth Microdilution
The following diagram outlines the key steps in the broth microdilution workflow for determining the MIC of this compound.
Caption: Broth microdilution experimental workflow.
References
Application Notes and Protocols: Meclocycline Sulfosalicylate Efficacy Against Cutibacterium acnes Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cutibacterium acnes (C. acnes), formerly Propionibacterium acnes, is a key bacterium implicated in the pathogenesis of acne vulgaris. Its ability to form biofilms contributes significantly to treatment challenges by increasing its tolerance to antimicrobial agents.[1][2][3][4] Meclocycline (B608961) sulfosalicylate, a broad-spectrum tetracycline (B611298) antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[5][6][7][8] This application note provides a detailed protocol for testing the efficacy of meclocycline sulfosalicylate against C. acnes biofilms, a critical step in the development of effective dermatological therapies. While specific data for this compound is limited, this protocol is based on established methods for other tetracyclines like doxycycline (B596269) and minocycline, which have demonstrated efficacy in inhibiting and eradicating C. acnes biofilms.[5][6][7][8][9]
Signaling Pathway of Tetracycline Action
Tetracycline antibiotics, including meclocycline, act by disrupting protein synthesis in bacteria. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of Meclocycline on bacterial protein synthesis.
Experimental Protocols
This section details the methodologies for evaluating the anti-biofilm activity of this compound against C. acnes.
Bacterial Strain and Culture Conditions
-
Bacterial Strain: Cutibacterium acnes (e.g., ATCC 6919 or clinical isolates).
-
Culture Medium: Reinforced Clostridial Medium (RCM) or Brain Heart Infusion (BHI) broth, supplemented with 1% glucose to enhance biofilm formation.[10]
-
Incubation Conditions: Anaerobic conditions (e.g., using an anaerobic chamber or gas-generating pouches) at 37°C.
Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Bacteria
-
Prepare a 96-well microtiter plate with serial dilutions of this compound in the chosen culture medium.
-
Inoculate each well with a standardized suspension of C. acnes to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria without antibiotic) and negative (medium only) controls.
-
Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
In Vitro Biofilm Formation
-
Inoculate a 96-well flat-bottomed polystyrene plate with a standardized C. acnes suspension (approximately 1 x 10^7 CFU/mL) in the supplemented culture medium.
-
Incubate the plate under anaerobic conditions at 37°C for 72 hours to allow for mature biofilm formation.
Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
-
Prepare a 96-well plate with serial dilutions of this compound.
-
Inoculate each well with the standardized C. acnes suspension.
-
Incubate under anaerobic conditions at 37°C for 72 hours.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Quantify the remaining biofilm using the Crystal Violet assay (see Protocol 6a).
-
The MBIC is the lowest concentration of the antibiotic that results in a significant reduction (e.g., ≥ 50%) in biofilm formation compared to the untreated control.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
-
Form mature biofilms in a 96-well plate as described in Protocol 3.
-
After 72 hours, remove the culture medium and gently wash the wells with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells.
-
Incubate for a further 24-48 hours under anaerobic conditions at 37°C.
-
Wash the wells with PBS and quantify the remaining viable bacteria using a metabolic assay like XTT or resazurin (B115843) (see Protocol 6b), or by colony-forming unit (CFU) counting.
-
The MBEC is the lowest concentration of the antibiotic required to eradicate the pre-formed biofilm.[11][12][13][14]
Quantification of Biofilm
-
After washing the wells, add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with PBS to remove excess stain.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 595 nm using a microplate reader.
-
After treatment and washing, add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or resazurin to each well.
-
Incubate in the dark under anaerobic conditions for 2-4 hours.
-
Measure the colorimetric change (absorbance or fluorescence) using a microplate reader. The intensity of the color is proportional to the metabolic activity of the viable cells in the biofilm.
Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)
-
Grow C. acnes biofilms on a suitable surface (e.g., glass-bottom dishes).
-
Treat the biofilms with this compound at concentrations around the MBEC.
-
Stain the biofilms with fluorescent dyes such as SYTO 9 (stains all bacteria) and propidium (B1200493) iodide (stains dead bacteria).
-
Visualize the biofilm structure, thickness, and cell viability using a confocal laser scanning microscope.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the efficacy of this compound against C. acnes biofilms.
Caption: Workflow for testing Meclocycline efficacy against C. acnes biofilms.
Data Presentation
Table 1: Planktonic vs. Biofilm Susceptibility of C. acnes
| Antibiotic | Planktonic MIC (µg/mL) | Biofilm MIC (MBIC) (µg/mL) | Fold Increase in MIC |
| This compound | Expected Value | Expected Value | Expected Value |
| Doxycycline | 0.125 - 2 | 4 - 64 | 16 - 32 |
| Minocycline | 0.06 - 1 | 2 - 32 | 32 - 533 |
Data for Doxycycline and Minocycline are representative values from published studies.[5][7]
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Tetracyclines against C. acnes
| Antibiotic | MBEC (µg/mL) |
| This compound | Expected Value |
| Doxycycline | 8 - 128 |
| Minocycline | > 256 |
Data for Doxycycline and Minocycline are representative values from published studies.[6][8]
Table 3: Effect of this compound on C. acnes Biofilm Biomass and Viability
| Concentration (µg/mL) | Biofilm Biomass (% of Control) | Biofilm Viability (% of Control) |
| 0 (Control) | 100 | 100 |
| MBIC/2 | Expected Value | Expected Value |
| MBIC | Expected Value | Expected Value |
| MBEC | Expected Value | Expected Value |
Conclusion
The provided protocols offer a comprehensive framework for evaluating the efficacy of this compound against C. acnes biofilms. By determining the MIC, MBIC, and MBEC, researchers can gain valuable insights into the potential of this antibiotic for treating biofilm-associated acne. Visualization with CLSM further elucidates the structural impact of the compound on biofilms. The presented data tables, based on related tetracyclines, serve as a guide for reporting the findings. This systematic approach is essential for the preclinical assessment of this compound and its development as an effective agent against C. acnes.
References
- 1. The role of biofilm formation in the pathogenesis and antimicrobial susceptibility of Cutibacteriumacnes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cutibacterium acnes: Acne Biofilm, Comedones, and Future Treatments for Acne [opendermatologyjournal.com]
- 3. Frontiers | Composition of the Biofilm Matrix of Cutibacterium acnes Acneic Strain RT5 [frontiersin.org]
- 4. The In Vitro Efficacy of Doxycycline over Vancomycin and Penicillin in the Elimination of Cutibacterium Acnes Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In Vitro Efficacy of Doxycycline over Vancomycin and Penicillin in the Elimination of Cutibacterium Acnes Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From adhesion to destruction: minocycline's dual action against Cutibacterium acnes biofilms | Semantic Scholar [semanticscholar.org]
- 7. From adhesion to destruction: minocycline's dual action against Cutibacterium acnes biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biofilm of Cutibacterium acnes: a target of different active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 12. A New Method for Determination of Minimum Biofilm Eradication Concentration for Accurate Antimicrobial Therapy | Springer Nature Experiments [experiments.springernature.com]
- 13. A New Method for Determination of Minimum Biofilm Eradication Concentration for Accurate Antimicrobial Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ors.org [ors.org]
Application Notes and Protocols for the Development of a Topical Formulation of Meclocycline Sulfosalicylate for Skin Penetration Studies
Introduction
Meclocycline sulfosalicylate, a tetracycline (B611298) antibiotic, is utilized for its bacteriostatic and, at higher concentrations, bactericidal properties, making it an effective agent against various skin infections.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This document provides detailed application notes and protocols for the development of a topical formulation of this compound and the subsequent evaluation of its skin penetration potential using in vitro methods. These guidelines are intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.
The development of a topical drug delivery system requires careful consideration of excipients to ensure the stability, efficacy, and appropriate release of the active pharmaceutical ingredient (API).[3] In vitro permeation testing (IVPT) is a critical step in this process, providing valuable data on the absorption of the API through the skin.[4] The Franz diffusion cell is a widely accepted and utilized apparatus for conducting these studies.[4][5]
Properties of this compound
| Property | Value | Reference |
| CAS Number | 73816-42-9 | [6] |
| Molecular Formula | C₂₉H₂₇ClN₂O₁₄S | [6] |
| Molecular Weight | 695.1 g/mol | [6] |
| Appearance | Yellow to orange solid | [6] |
| Solubility | Good water solubility; soluble in ethanol, methanol (B129727), DMF, or DMSO. | [6] |
| Mechanism of Action | Inhibition of bacterial protein synthesis by binding to the 30S and 50S ribosomal subunits. | [6] |
Experimental Protocols
Protocol for Preparation of a 1% this compound Topical Cream
This protocol outlines the preparation of a 1% (w/w) this compound oil-in-water (O/W) cream formulation.
3.1.1 Materials and Equipment
-
This compound powder
-
Mineral oil (Oil phase)
-
Cetostearyl alcohol (Stiffening agent)
-
White soft paraffin (B1166041) (Oil phase)
-
Polysorbate 80 (Emulsifying agent)
-
Propylene (B89431) glycol (Humectant and penetration enhancer)
-
Methylparaben (Preservative)
-
Propylparaben (B1679720) (Preservative)
-
Purified water (Aqueous phase)
-
Homogenizer
-
Water bath
-
Beakers and stirring rods
-
Weighing balance
3.1.2 Formulation Composition
| Ingredient | Percentage (w/w) |
| This compound | 1.0% |
| Mineral Oil | 10.0% |
| White Soft Paraffin | 10.0% |
| Cetostearyl Alcohol | 5.0% |
| Polysorbate 80 | 3.0% |
| Propylene Glycol | 5.0% |
| Methylparaben | 0.18% |
| Propylparaben | 0.02% |
| Purified Water | q.s. to 100% |
3.1.3 Preparation Procedure
-
Oil Phase Preparation: In a clean, dry beaker, combine the mineral oil, white soft paraffin, and cetostearyl alcohol. Heat the mixture in a water bath to 75°C until all components have melted and are uniformly mixed.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the methylparaben and propylparaben in propylene glycol with gentle heating. Add the purified water and heat the mixture to 75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a mechanical stirrer.
-
Homogenization: Homogenize the emulsion at high speed for 5-10 minutes to ensure a uniform and fine droplet size.
-
Incorporation of API: Allow the emulsion to cool to approximately 40°C. Disperse the this compound powder in the cream base and mix until uniformly distributed.
-
Final Mixing: Continue gentle stirring until the cream has cooled to room temperature.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the procedure for evaluating the skin permeation of the formulated this compound cream using Franz diffusion cells.[4][5]
3.2.1 Materials and Equipment
-
Franz diffusion cells
-
Porcine ear skin or synthetic membrane (e.g., Strat-M®)[7][8]
-
Receptor solution: Phosphate-buffered saline (PBS), pH 7.4
-
Water bath with circulator
-
Magnetic stirrer
-
Syringes and needles for sampling
-
HPLC system for analysis
3.2.2 Experimental Workflow
Caption: Workflow for In Vitro Skin Permeation Study.
3.2.3 Detailed Procedure
-
Membrane Preparation:
-
Porcine Ear Skin: Thaw frozen porcine ear skin at room temperature.[7] Remove any subcutaneous fat and connective tissue. Cut the skin to a size slightly larger than the diffusion cell orifice. The skin can be used as full-thickness or the epidermis can be separated by heat treatment (e.g., immersion in water at 60°C for one minute).[4]
-
Synthetic Membrane: Pre-hydrate synthetic membranes in the receptor solution as per the manufacturer's instructions.[4]
-
-
Franz Cell Assembly:
-
Execution of the Study:
-
Fill the receptor chamber with pre-warmed (32°C) and degassed PBS, ensuring no air bubbles are trapped beneath the membrane.[4]
-
Allow the system to equilibrate to 32°C in a water bath.[5]
-
Apply a known quantity (e.g., 100 mg) of the 1% this compound cream to the surface of the membrane in the donor chamber.[5]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[1]
-
3.2.4 Data Analysis
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point, correcting for the removed sample volume.
-
Plot the cumulative amount permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.[4]
-
Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.
| Time (hours) | Concentration in Receptor (µg/mL) | Cumulative Amount Permeated (µg/cm²) |
| 0 | 0 | 0 |
| 1 | Example Value | Calculated Value |
| 2 | Example Value | Calculated Value |
| 4 | Example Value | Calculated Value |
| 6 | Example Value | Calculated Value |
| 8 | Example Value | Calculated Value |
| 12 | Example Value | Calculated Value |
| 24 | Example Value | Calculated Value |
Protocol for Quantification of this compound by HPLC
This protocol is adapted from methods for other tetracycline antibiotics and should be validated for this compound.[9][10]
3.3.1 Materials and Equipment
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Purified water
3.3.2 Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a gradient elution. |
| Gradient | Start with 90% A, decrease to 50% A over 10 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
3.3.3 Sample Preparation
-
Receptor Solution Samples: The samples withdrawn from the Franz diffusion cell can be directly injected into the HPLC system after filtration through a 0.45 µm syringe filter.
-
Skin Extraction:
-
At the end of the permeation study, dissemble the Franz cell and clean the surface of the skin with a cotton swab to remove excess formulation.
-
Cut the skin into small pieces and place it in a vial with a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Sonicate the vial for 30 minutes to extract the drug from the skin.
-
Centrifuge the sample and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Signaling Pathway
While the primary mechanism of action of Meclocycline is antibacterial, tetracyclines are also known to possess anti-inflammatory properties.[11] These effects may be mediated through the inhibition of pro-inflammatory signaling pathways. One such pathway is the MAPK/PI3K-AKT signaling cascade, which is involved in cellular processes like inflammation, proliferation, and survival.
Caption: Potential Anti-inflammatory Signaling Pathway Inhibition.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the development and in vitro evaluation of a topical formulation of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the skin penetration of this active pharmaceutical ingredient, which is a crucial step in the development of effective dermatological therapies. Further optimization and validation of the formulation and analytical methods are recommended to ensure robustness and accuracy.
References
- 1. youtube.com [youtube.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. WO2014083311A1 - Tetracycline topical formulations, preparation and uses thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. alterlab.co.id [alterlab.co.id]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Meclocycline Sulfosalicylate Stability-Indicating Assay Development
Introduction
Meclocycline (B608961) sulfosalicylate is a broad-spectrum tetracycline (B611298) antibiotic utilized for the topical treatment of skin infections, including acne vulgaris.[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][4] To ensure the quality, safety, and efficacy of pharmaceutical products containing meclocycline sulfosalicylate, a validated stability-indicating assay method (SIAM) is imperative. A SIAM is a quantitative analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) in a drug product due to degradation.[5]
This application note provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The method is designed to separate the parent drug from its degradation products generated under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6]
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Deionized Water (Milli-Q or equivalent)
Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The proposed chromatographic conditions are outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.025 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
Experimental Protocols
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Sample Stock Solution (for drug product): Accurately weigh a portion of the drug product equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well.
Sample Working Solution (100 µg/mL): Filter the sample stock solution through a 0.45 µm nylon syringe filter. Pipette 5.0 mL of the filtrate into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[5][6] The recommended concentration for these studies is 1 mg/mL.[5]
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH. Dilute with mobile phase to a final concentration of 100 µg/mL.
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. Neutralize with 1 mL of 0.1 M HCl and dilute with mobile phase to a final concentration of 100 µg/mL.
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 2 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.
Thermal Degradation: Expose the solid this compound powder to 105°C in a hot air oven for 24 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
Photolytic Degradation: Expose the solid this compound powder in a photostability chamber to a UV light source for 24 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
Data Presentation
Summary of Forced Degradation Results
The following table presents hypothetical quantitative data from the forced degradation studies.
| Stress Condition | Duration | Temperature | % Degradation of Meclocycline | Number of Major Degradants |
| 0.1 M HCl | 2 hours | 80°C | 18.5 | 2 |
| 0.1 M NaOH | 4 hours | Room Temp | 24.2 | 3 |
| 30% H₂O₂ | 2 hours | Room Temp | 15.8 | 2 |
| Thermal | 24 hours | 105°C | 9.7 | 1 |
| Photolytic | 24 hours | Ambient | 13.1 | 2 |
Summary of Method Validation Parameters
The developed HPLC method must be validated according to ICH guidelines. The table below summarizes the key validation parameters and their acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to resolve the meclocycline peak from all degradation product peaks. Peak purity of the analyte should be demonstrated. |
| Linearity (r²) | Correlation coefficient (r²) should be ≥ 0.999 for a minimum of five concentrations. |
| Range | The range should cover 80-120% of the test concentration. |
| Accuracy (% Recovery) | The mean recovery should be within 98.0% to 102.0% at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6) and intermediate precision should have a relative standard deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | To be determined based on signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | To be determined based on signal-to-noise ratio (typically 10:1). |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate). |
Mandatory Visualizations
Caption: Chemical Structure of this compound.
Caption: Workflow of Stability-Indicating Assay Development.
References
- 1. researchgate.net [researchgate.net]
- 2. MICROBIOLOGICAL DEGRADATION OF TETRACYCLINES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Cell viability assay protocol for Meclocycline sulfosalicylate cytotoxicity testing
Application Note & Protocol
Topic: Cell Viability Assay Protocol for Meclocycline Sulfosalicylate Cytotoxicity Testing
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for assessing the cytotoxic effects of this compound on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is a broad-spectrum tetracycline (B611298) antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] While its antibacterial properties are well-documented, evaluating its potential cytotoxicity in mammalian cells is a critical step in drug development and safety assessment. The MTT assay is a reliable and widely used colorimetric method to determine cell viability by measuring the metabolic activity of living cells.[4][5] This protocol details the necessary reagents, step-by-step procedures, data analysis, and presentation required to generate robust and reproducible cytotoxicity data.
Principle of the MTT Assay
The MTT assay is a quantitative method for evaluating cell viability, proliferation, and cytotoxicity.[4] The principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan (B1609692) product by mitochondrial succinate (B1194679) dehydrogenase enzymes in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[7] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically between 550 and 600 nm.[4] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability and suggests a cytotoxic effect of the tested compound.
Materials and Equipment
Reagents:
-
This compound (powder)
-
Appropriate mammalian cell line (e.g., HaCaT, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[8][9]
Equipment:
-
Laminar flow hood (Class II)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge
-
Water bath (37°C)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer) with a 570 nm filter
-
Hemocytometer or automated cell counter
-
Sterile pipette tips, tubes, and reservoirs
Experimental Workflow Diagram
Caption: Workflow for this compound cytotoxicity testing using the MTT assay.
Detailed Experimental Protocol
4.1. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[6] Filter-sterilize the solution using a 0.2 µm filter and store it in a light-protected container at -20°C. Before use, thaw at 37°C and vortex gently.
-
This compound Stock Solution (e.g., 10 mM): Prepare a stock solution by dissolving this compound powder in a suitable solvent (e.g., DMSO or sterile water). Store aliquots at -20°C. Note: The choice of solvent should be tested for its own cytotoxicity; typically, the final concentration of DMSO in the culture medium should not exceed 0.5%.
4.2. Cell Seeding
-
Culture cells in T-75 flasks until they reach approximately 80-90% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10⁵ cells/mL). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.[10]
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (achieving ~10,000 cells/well).[8]
-
Leave the peripheral wells filled with 100 µL of sterile PBS to minimize evaporation effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.
4.3. Cell Treatment
-
After 24 hours of incubation, visually inspect the cells under a microscope to confirm attachment and healthy morphology.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial screening could be 0.1 µM to 100 µM.[11]
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Controls:
-
Untreated Control: Add 100 µL of complete medium only.
-
Vehicle Control: Add 100 µL of medium containing the highest concentration of the solvent (e.g., DMSO) used for the drug dilutions.
-
Blank Control: Add 100 µL of complete medium to wells without cells for background absorbance subtraction.[7]
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
4.4. MTT Assay Procedure
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls), resulting in a final concentration of 0.5 mg/mL.[4]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[7][8]
-
After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[7][9]
-
Cover the plate with foil and place it on an orbital shaker for 15-20 minutes at room temperature to ensure complete solubilization.[6]
4.5. Data Acquisition
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to reduce background noise.[4][6]
-
Record the absorbance values for all wells.
Data Presentation and Analysis
5.1. Calculation of Cell Viability
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
5.2. Data Tables
The collected and calculated data should be organized into clear tables for easy interpretation.
Table 1: Raw Absorbance Data (570 nm) after 48h Treatment
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
|---|---|---|---|---|
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 |
| 1 | 1.198 | 1.211 | 1.230 | 1.213 |
| 5 | 1.055 | 1.089 | 1.067 | 1.070 |
| 10 | 0.876 | 0.901 | 0.885 | 0.887 |
| 25 | 0.643 | 0.611 | 0.632 | 0.629 |
| 50 | 0.355 | 0.378 | 0.360 | 0.364 |
| 100 | 0.189 | 0.177 | 0.195 | 0.187 |
| Blank | 0.058 | 0.061 | 0.059 | 0.059 |
Table 2: Calculated Cell Viability Data
| Concentration (µM) | Average Corrected Absorbance | Standard Deviation | % Cell Viability |
|---|---|---|---|
| Vehicle Control (0) | 1.212 | 0.017 | 100.0% |
| 1 | 1.154 | 0.016 | 95.2% |
| 5 | 1.011 | 0.017 | 83.4% |
| 10 | 0.828 | 0.013 | 68.3% |
| 25 | 0.570 | 0.016 | 47.0% |
| 50 | 0.305 | 0.012 | 25.2% |
| 100 | 0.128 | 0.009 | 10.6% |
5.3. IC₅₀ Determination The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
-
Plot the % Cell Viability (Y-axis) against the log of the drug concentration (X-axis).
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value.
Alternative and Complementary Assays
While the MTT assay measures metabolic activity, other assays can provide complementary information on cytotoxicity mechanisms.
Caption: Comparison of endpoints measured by different cell viability/cytotoxicity assays.
-
AlamarBlue® (Resazurin) Assay: Similar to MTT, this assay measures metabolic activity. A blue, non-fluorescent reagent (resazurin) is reduced to a pink, highly fluorescent product (resorufin) by viable cells.[12][13] This assay is non-toxic, allowing for kinetic measurements over time on the same plate of cells.[13][14]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[15][16] It is a direct measure of cell death rather than a reduction in metabolic rate.[17]
References
- 1. Meclocycline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. advancedbiomatrix.com [advancedbiomatrix.com]
- 13. allevi3d.com [allevi3d.com]
- 14. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Gene Expression Analysis in Bacteria Treated with Meclocycline Sulfosalicylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of Meclocycline (B608961) Sulfosalicylate on bacterial gene expression. This document outlines the mechanism of action, expected transcriptomic responses, and detailed protocols for experimental analysis.
Meclocycline sulfosalicylate, a tetracycline-class antibiotic, is known to inhibit bacterial protein synthesis.[1][2][3][4][5] This inhibition triggers a cascade of downstream effects on gene expression as the bacterium attempts to compensate for the stress and damage induced by the antibiotic. Analyzing these changes in gene expression is crucial for understanding the antibiotic's precise mechanism of action, identifying potential resistance mechanisms, and developing more effective antimicrobial strategies.
Mechanism of Action and Expected Gene Expression Changes
This compound, like other tetracyclines, primarily functions by binding to the 30S ribosomal subunit in bacteria.[1][2][3][4][5] This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation phase of protein synthesis.[6][7] At lower concentrations, this effect is primarily bacteriostatic, halting bacterial growth, while at higher concentrations, it can be bactericidal.[1]
The inhibition of protein synthesis by this compound is expected to induce a broad range of changes in bacterial gene expression. While specific data for this compound is limited, studies on other tetracycline-class antibiotics, such as doxycycline (B596269) and tetracycline (B611298), provide a strong indication of the anticipated transcriptomic response.[8][9]
Key Expected Gene Expression Changes:
-
Upregulation of Stress Response Genes: Bacteria will likely upregulate genes involved in various stress responses to counteract the antibiotic's effects. This includes genes related to the SOS response, oxidative stress, and protein quality control (e.g., chaperones and proteases).
-
Modulation of Metabolic Pathways: A general downregulation of genes involved in energy-intensive processes such as amino acid biosynthesis and carbon metabolism is expected as the bacteria enter a state of reduced growth.[8] Conversely, an upregulation of pathways involved in nucleotide synthesis and energy metabolism may be observed as a compensatory mechanism.[9]
-
Alterations in Cell Envelope and Transport Genes: Changes in the expression of genes encoding outer membrane proteins and various transporters are anticipated.[9] This can include the upregulation of efflux pumps, a common mechanism of antibiotic resistance that actively removes the drug from the cell.[10][11] For instance, the upregulation of genes like tetA (encoding an efflux pump) and tetM (encoding a ribosomal protection protein) is a hallmark of tetracycline resistance.[10][11]
-
Downregulation of Ribosomal Protein Genes: As protein synthesis is inhibited, a feedback mechanism may lead to the downregulation of genes encoding ribosomal proteins.
The following diagram illustrates the primary mechanism of action of this compound and the anticipated downstream effects on bacterial gene expression.
References
- 1. Frontiers | A Laboratory Methodology for Dual RNA-Sequencing of Bacteria and their Host Cells In Vitro [frontiersin.org]
- 2. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. genesmart.vn [genesmart.vn]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated transcriptomic and proteomic analysis of the global response of Wolbachia to doxycycline-induced stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and Quantification of Gene Expression in Environmental Bacteriology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RT-qPCR based quantitative analysis of gene expression in single bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling the Proteomic Response of Bacteria to Meclocycline Sulfosalicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meclocycline sulfosalicylate, a topical tetracycline (B611298) antibiotic, is effective against a range of gram-positive and gram-negative bacteria, primarily by inhibiting protein synthesis.[1][2] Understanding the complete cellular response to this antibiotic is crucial for optimizing its use and combating potential resistance. Proteomics offers a powerful lens to investigate these responses by providing a global view of protein expression changes upon drug exposure. This document outlines the expected proteomic shifts in bacteria exposed to this compound and provides detailed protocols for conducting such a study. While specific proteomic data for this compound is not extensively published, this guide is based on the well-documented mechanism of the tetracycline class of antibiotics.[3][4]
Introduction to this compound
This compound is the sulfosalicylate salt form of meclocycline, a broad-spectrum bacteriostatic antibiotic.[5][6] Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria.[2][7] This binding physically obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain and inhibiting protein synthesis.[8][9] This targeted action stops bacterial growth and replication.[4][10] The study of bacterial proteomic responses to antibiotics can reveal resistance mechanisms, stress responses, and potential secondary targets, providing invaluable data for drug development.[11][12][13]
Mechanism of Action: Inhibition of Protein Synthesis
The core function of Meclocycline, like other tetracyclines, is the disruption of translation at the ribosomal level.
Hypothetical Proteomic Response Data
Upon exposure to sub-lethal concentrations of this compound, bacteria are expected to exhibit significant changes in their proteome as they attempt to counteract the antibiotic's effects. A quantitative proteomic analysis, such as one using tandem mass tags (TMT) or label-free quantification, would likely reveal the up-regulation of stress response proteins and proteins associated with antibiotic resistance, alongside the down-regulation of non-essential metabolic proteins to conserve resources.[3] The tables below present hypothetical data for a common skin bacterium, Staphylococcus aureus, after treatment.
Table 1: Up-Regulated Proteins in S. aureus Following Meclocycline Exposure
| Protein | Gene | Fold Change (Treated/Control) | Function | Potential Role in Response |
| ABC transporter ATP-binding protein | sav1866 | 4.5 | ATP-dependent efflux pump | Actively exports tetracycline from the cell.[3] |
| Ribosome protection protein | tet(M) | 6.2 | Dislodges tetracycline from the ribosome | Restores translational function. |
| Chaperone protein DnaK | dnaK | 3.8 | Heat shock protein, protein folding | Manages misfolded or damaged proteins. |
| Universal stress protein | uspA | 3.1 | General stress response | Enhances survival under antibiotic stress. |
| Catalase | katA | 2.5 | Detoxifies reactive oxygen species | Mitigates oxidative stress. |
Table 2: Down-Regulated Proteins in S. aureus Following Meclocycline Exposure
| Protein | Gene | Fold Change (Treated/Control) | Function | Potential Role in Response |
| Glycolytic enzyme | eno | -3.2 | Glycolysis | Slowing central metabolism to conserve energy. |
| Flagellar protein | fliC | -5.1 | Motility | Reducing energy expenditure on non-essential functions. |
| Fatty acid biosynthesis protein | fabZ | -2.8 | Lipid synthesis | Conserving resources by halting cell membrane expansion. |
| Ribosomal protein L1 | rplA | -2.1 | Ribosome structure | Potential feedback from stalled translation. |
Experimental Protocols
A robust and reproducible workflow is essential for a successful proteomics experiment. The following protocols detail the steps from bacterial culture to data analysis.
Overall Experimental Workflow
The process involves several key stages: sample preparation, protein digestion, mass spectrometry analysis, and data interpretation. A typical bottom-up "shotgun" proteomics workflow is depicted below.[14][15][16]
Protocol 3.1: Bacterial Culture and Lysis
Objective: To culture bacteria with and without this compound and lyse the cells to extract total protein.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
This compound solution (stock at 10 mg/mL in DMSO)
-
Spectrophotometer
-
Centrifuge and tubes
-
Lysis Buffer: 8 M Urea, 100 mM Ammonium Bicarbonate, Protease Inhibitor Cocktail
-
Sonication probe or bead beater
Procedure:
-
Inoculate 50 mL of TSB with a single colony of S. aureus and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh TSB to an optical density at 600 nm (OD600) of 0.05.
-
Grow the culture to mid-log phase (OD600 ≈ 0.5).
-
Split the culture into two flasks. To one, add this compound to a final sub-inhibitory concentration (e.g., 0.5x MIC). To the other (control), add an equivalent volume of DMSO.
-
Incubate both cultures for an additional 2 hours.
-
Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Wash the cell pellets twice with cold phosphate-buffered saline (PBS).
-
Resuspend the final pellet in 1 mL of Lysis Buffer.
-
Lyse the cells by sonication on ice (e.g., 5 cycles of 30-second bursts with 30-second rests) or bead beating.[17]
-
Clarify the lysate by centrifuging at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract. Determine protein concentration using a Bradford or BCA assay.
Protocol 3.2: In-Solution Protein Digestion
Objective: To digest the extracted proteins into peptides suitable for mass spectrometry.
Materials:
-
Protein extract from Protocol 3.1
-
Dithiothreitol (DTT) solution (100 mM)
-
Iodoacetamide (IAA) solution (200 mM)
-
Trypsin, sequencing grade (e.g., Promega)
-
Ammonium Bicarbonate (50 mM)
-
Formic Acid (FA)
Procedure:
-
Take 100 µg of protein extract for each sample and adjust the volume to 90 µL with 50 mM Ammonium Bicarbonate.
-
Reduction: Add 5 µL of 100 mM DTT and incubate at 60°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add 5 µL of 200 mM IAA and incubate in the dark for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.
-
Quench Reaction: Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol 3.3: Peptide Desalting and Preparation for LC-MS/MS
Objective: To clean up the peptide mixture, removing salts and detergents that interfere with mass spectrometry.
Materials:
-
Digested peptide sample from Protocol 3.2
-
C18 StageTips or ZipTips
-
Wetting Solution: 80% Acetonitrile (ACN), 0.1% FA
-
Wash Solution: 0.1% FA in water
-
Elution Solution: 60% ACN, 0.1% FA
-
Vacuum centrifuge
Procedure:
-
Activate the C18 tip by passing 100 µL of Wetting Solution through it, followed by 100 µL of Wash Solution.
-
Load the acidified peptide sample onto the C18 tip.
-
Wash the tip by passing 100 µL of Wash Solution through it. Repeat this step.
-
Elute the peptides by passing 50 µL of Elution Solution through the tip into a clean microcentrifuge tube.
-
Dry the eluted peptides completely in a vacuum centrifuge.
-
Resuspend the dried peptides in 20 µL of 0.1% FA in water for LC-MS/MS analysis.
Protocol 3.4: Mass Spectrometry and Data Analysis
Objective: To separate and identify peptides, and to quantify the relative abundance of the corresponding proteins.
Procedure:
-
LC-MS/MS: Inject the resuspended peptides onto a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[14][18]
-
Peptides are separated on a reverse-phase column over a gradient of increasing organic solvent (ACN).
-
As peptides elute, they are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.
-
The instrument performs data-dependent acquisition, selecting the most abundant peptide ions for fragmentation (MS/MS) to determine their amino acid sequence.
-
-
Database Searching: Process the raw MS/MS spectra using a search algorithm (e.g., MaxQuant, Sequest, or Mascot).[18]
-
Spectra are searched against a protein database for the specific bacterial species (e.g., S. aureus from UniProt).
-
The search identifies peptides and, by inference, the proteins they originated from.
-
-
Quantification and Analysis:
-
For label-free data, protein abundance is calculated based on the signal intensity or spectral counts of its constituent peptides.
-
Calculate fold changes and p-values for each protein between the treated and control groups.
-
Perform bioinformatics analysis (e.g., Gene Ontology or pathway analysis) to identify cellular processes that are significantly affected by this compound treatment.
-
Conclusion
The proteomic response to this compound is anticipated to be a multifaceted process involving the up-regulation of specific resistance mechanisms like efflux pumps and ribosomal protection proteins, alongside a broader stress response.[3] Concurrently, bacteria likely remodel their metabolism to conserve energy for survival. The protocols provided herein offer a comprehensive framework for researchers to investigate these adaptive changes. Such studies are vital for understanding the nuances of antibiotic action and for the continued development of effective antimicrobial strategies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Meclocycline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Frontiers | Proteomics As a Tool for Studying Bacterial Virulence and Antimicrobial Resistance [frontiersin.org]
- 4. Bacteriostatic inhibitors of protein synthesis: tetracyclines, macrolides, and others | Nurse Key [nursekey.com]
- 5. Facebook [cancer.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Meclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibitors of Bacterial Protein Synthesis | Basicmedical Key [basicmedicalkey.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Bacterial Proteomics and Antibiotic Resistance Identification: Is Single-Cell Analysis a Worthwhile Pursuit? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic and metabolomic responses of priority bacterial pathogens to subinhibitory concentration of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry-Based Bacterial Proteomics: Focus on Dermatologic Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Meclocycline Sulfosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclocycline (B608961) sulfosalicylate is a broad-spectrum tetracycline (B611298) antibiotic primarily used for the topical treatment of acne vulgaris.[1][2] Its efficacy is attributed to its bacteriostatic action against Cutibacterium acnes (formerly Propionibacterium acnes) and potential anti-inflammatory properties.[2][3][4] These application notes provide detailed protocols for in vivo animal models relevant for testing the efficacy of topical Meclocycline sulfosalicylate formulations. The primary focus is on models of acnegenesis and inflammatory skin conditions.
While extensive clinical data on this compound is available[1][5][6][7], specific preclinical in vivo studies detailing its efficacy in animal models are not widely published. Therefore, the following protocols are based on established and validated animal models for acne and atopic dermatitis, which are suitable for evaluating tetracycline-based topical agents.
Mechanism of Action
Meclocycline, like other tetracyclines, exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria. This action blocks the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis and preventing bacterial growth.[2][8][9]
Caption: Mechanism of action of Meclocycline on bacterial protein synthesis.
I. Animal Model for Acne Vulgaris: The C. acnes-Induced Inflammatory Mouse Ear Model
This model is widely used to study the inflammatory component of acne and is suitable for evaluating the anti-inflammatory and antimicrobial efficacy of topical treatments.[3][10]
Experimental Protocol
1. Animals:
-
Species: ICR or BALB/c mice.[3]
-
Age: 6-8 weeks old.[11]
-
Sex: Female.[11]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
2. Materials:
-
Cutibacterium acnes (e.g., ATCC 6919).
-
Reinforced Clostridial Medium (RCM) or Brain Heart Infusion (BHI) agar (B569324).[11]
-
Phosphate-buffered saline (PBS), sterile.
-
This compound topical formulation (e.g., 1% cream).
-
Vehicle control (placebo cream).
-
Positive control (e.g., topical clindamycin (B1669177) or benzoyl peroxide).
-
Anesthesia (e.g., isoflurane).
-
30-gauge needles and syringes.
-
Digital calipers.
-
Biopsy punch (4 mm).
-
Homogenizer.
-
ELISA kits for inflammatory cytokines (e.g., IL-1β, TNF-α).
3. Experimental Procedure:
-
Preparation of C. acnes Inoculum:
-
Culture C. acnes anaerobically on RCM or BHI agar plates for 48-72 hours.
-
Harvest bacterial colonies and suspend them in sterile PBS.
-
Adjust the bacterial suspension to a concentration of 1 x 10⁸ Colony Forming Units (CFU)/mL.
-
-
Induction of Inflammation:
-
Anesthetize the mice.
-
Inject 20 µL of the C. acnes suspension (2 x 10⁶ CFU) intradermally into the dorsal side of both ears.[12]
-
A negative control group should be injected with 20 µL of sterile PBS.
-
-
Treatment Application:
-
Divide the C. acnes-injected mice into treatment groups (n=8-10 per group):
-
Vehicle control.
-
This compound.
-
Positive control.
-
-
One hour post-injection, and daily thereafter for the duration of the study (typically 3-5 days), topically apply a standardized amount (e.g., 20-30 mg) of the respective treatment to the surface of each ear.
-
-
Efficacy Endpoints:
-
Ear Thickness: Measure the thickness of both ears daily using digital calipers. The change in ear thickness is a primary indicator of inflammation.[3]
-
Bacterial Load (CFU count): At the end of the study, euthanize the mice.
-
Collect a 4 mm punch biopsy from each ear.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions and plate on RCM or BHI agar.
-
Incubate anaerobically and count the CFUs after 48-72 hours.[11]
-
-
Histological Analysis:
-
Fix ear tissue in 10% formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
-
Cytokine Analysis:
-
Homogenize ear tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-8) using ELISA.[3]
-
-
Workflow Diagram
Caption: Experimental workflow for the C. acnes-induced mouse ear inflammation model.
II. Animal Model for Atopic Dermatitis: The Calcipotriol (MC903)-Induced Dermatitis Model
Tetracyclines have demonstrated anti-inflammatory properties that may be beneficial in conditions like atopic dermatitis.[13][14] This model is useful for assessing the anti-inflammatory efficacy of this compound independent of its antimicrobial activity.
Experimental Protocol
1. Animals:
-
Species: BALB/c mice.[13]
-
Age: 6-8 weeks old.
-
Sex: Female.
-
Housing: As described in the acne model.
2. Materials:
-
Calcipotriol (MC903).
-
This compound topical formulation.
-
Vehicle control.
-
Positive control (e.g., topical betamethasone (B1666872) or tacrolimus).
-
Digital calipers.
-
ELISA kits for IgE and Th2 cytokines (e.g., IL-4, IL-13).[15]
3. Experimental Procedure:
-
Induction of Atopic Dermatitis-like Lesions:
-
Topically apply 2 nmol of MC903 (dissolved in 20 µL of ethanol) to the dorsal side of each mouse ear daily for 14 days to induce AD-like inflammation.[13]
-
A negative control group should receive 20 µL of ethanol only.
-
-
Treatment Application:
-
After the 14-day induction period, divide the mice with established dermatitis into treatment groups (n=8-10 per group):
-
Vehicle control.
-
This compound.
-
Positive control.
-
-
Apply the respective treatments topically to the ears once daily for an additional 7-14 days.
-
-
Efficacy Endpoints:
-
Clinical Score: Score the severity of ear inflammation daily based on erythema, scaling, and erosion (e.g., on a scale of 0-3 for each parameter).
-
Ear Thickness: Measure daily with digital calipers.[15]
-
Serum IgE Levels: At the end of the study, collect blood via cardiac puncture and measure total serum IgE levels by ELISA as a marker of allergic sensitization.[14]
-
Histological Analysis: Analyze H&E-stained ear sections for epidermal thickening (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Measure the mRNA or protein levels of key inflammatory cytokines in ear tissue, such as TSLP, IL-4, and IL-13.[13][15]
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Efficacy Data for this compound (Clinical Data)
| Parameter | This compound (1% Cream) | Vehicle |
| Median % Reduction in Inflammatory Lesions (11 weeks) | 57.1% | 27.5% (improvement in vehicle group) |
| Patients with Excellent/Good Results | 62.3% | 27.5% |
| Data adapted from clinical trials in humans for illustrative purposes.[1] |
Table 2: Example Preclinical Efficacy Data in an Atopic Dermatitis Model (Tetracycline)
| Parameter | AD + Vehicle | AD + 2% Tetracycline |
| Ear Thickness (mm) | 0.44 ± 0.02 | 0.40 ± 0.03 |
| Serum IgE (pg/mL) | 421.06 ± 212.13 | 244.15 ± 121.39 |
| Skin TSLP mRNA Expression (fold change) | 1.0 | 0.45 ± 0.15 |
| Data from a study on topical tetracycline in an MC903-induced atopic dermatitis mouse model, presented as mean ± SD.[15][16] |
Inflammatory Signaling in Acne
C. acnes can trigger inflammation by activating Toll-like receptor 2 (TLR2) on keratinocytes and immune cells. This leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines. Tetracyclines may exert anti-inflammatory effects by inhibiting this pathway.[3]
Caption: Simplified signaling pathway of C. acnes-induced inflammation.
References
- 1. This compound. Topical antibiotic agent for the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Suppression of Propionibacterium acnes Infection and the Associated Inflammatory Response by the Antimicrobial Peptide P5 in Mice | PLOS One [journals.plos.org]
- 4. biomedres.us [biomedres.us]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. Meclosorb, a new topical antibiotic agent in the treatment of acne vulgaris: a double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical this compound, benzoyl peroxide, and a combination of the two in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Studies and Applications on Animal Models of Acne [gavinpublishers.com]
- 11. gavinpublishers.com [gavinpublishers.com]
- 12. mdpi.com [mdpi.com]
- 13. Topical Tetracycline Improves MC903-induced Atopic Dermatitis in Mice through Inhibition of Inflammatory Cytokines and Thymic Stromal Lymphopoietin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of dual therapy with betamethasone and tetracycline in a NC/Nga mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical Tetracycline Improves MC903-induced Atopic Dermatitis in Mice through Inhibition of Inflammatory Cytokines and Thymic Stromal Lymphopoietin Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topical Tetracycline Improves MC903-induced Atopic Dermatitis in Mice through Inhibition of Inflammatory Cytokines and Thymic Stromal Lymphopoietin Expression | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting Meclocycline sulfosalicylate precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of meclocycline (B608961) sulfosalicylate precipitation in cell culture media. The following information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is meclocycline sulfosalicylate and what are its solubility properties?
This compound is a tetracycline (B611298) antibiotic.[1][2][3] It is a salt prepared from meclocycline and sulfosalicylic acid, taking advantage of the basic dimethylamino group on the meclocycline molecule which protonates and readily forms a salt.[1][2][4] This compound is a bright yellow, crystalline powder.[1][2] Its solubility can be described as follows:
-
Aqueous Solubility: Described as slightly soluble in water, although some sources state good water solubility.[1][2] This suggests that its solubility in aqueous solutions like cell culture media may be limited and dependent on various factors.
-
Organic Solvents: Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[4]
Q2: I observed immediate precipitation when adding my this compound stock solution to the cell culture medium. What is the likely cause?
Immediate precipitation, often called "crashing out," is a common issue when adding a drug stock solution (typically in an organic solvent like DMSO) to an aqueous cell culture medium. The primary reason is that the drug's concentration exceeds its solubility limit in the final aqueous environment as the organic solvent is diluted.
Several factors can contribute to this:
-
High Final Concentration: The intended final concentration of this compound in your cell culture medium may be higher than its maximum soluble concentration in that specific medium.
-
Rapid Dilution: Adding a concentrated stock solution too quickly into the bulk of the medium can create localized areas of very high concentration, leading to rapid precipitation before the compound has a chance to disperse.
-
Low Temperature of Media: Adding the stock solution to cold (e.g., refrigerated) media can decrease the solubility of the compound.
-
High Solvent Concentration: While DMSO is used to dissolve this compound, a high final concentration of the solvent in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
Q3: My cell culture medium with this compound appeared fine initially, but a precipitate formed after incubation. What could be the reason?
Delayed precipitation can occur due to changes in the media over time during incubation. The most common causes include:
-
pH Shift: Cell metabolism during culture can cause a decrease in the pH of the medium. Since meclocycline is a tetracycline derivative, its solubility is likely pH-dependent. A change in pH could reduce its solubility, leading to precipitation.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, serum proteins. Meclocycline, like other tetracyclines, can chelate divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) present in the media.[5][6][7][8] This interaction can lead to the formation of insoluble complexes over time.
-
Temperature Fluctuations: Repeatedly taking culture vessels in and out of the incubator can cause temperature cycling, which may affect the solubility of the compound.
-
Evaporation: Over longer incubation periods, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
Q4: Can the presence of serum in my culture medium affect the solubility of this compound?
Yes, the presence of serum can have a complex and sometimes unpredictable effect on drug solubility. Serum proteins can sometimes bind to drugs, which can either increase their apparent solubility or, in some cases, contribute to the formation of precipitates. For tetracyclines, interactions with components in serum have been noted.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding your this compound stock solution to the cell culture medium, follow these steps:
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Delayed Precipitation After Incubation
If precipitation occurs after the medium has been incubated with cells, consider the following troubleshooting steps:
Logical Relationship for Delayed Precipitation Causes
Caption: Potential causes and solutions for delayed precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use a high-purity, sterile-filtered organic solvent such as DMSO or methanol. DMSO is a common choice for preparing stock solutions for cell culture experiments.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly to ensure complete dissolution. The solution should be clear and yellow.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. This compound is light-sensitive.[1][2]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps you determine the practical working concentration of this compound in your specific cell culture medium.
-
Media Preparation: Prepare several tubes containing your complete cell culture medium (including serum, if applicable) pre-warmed to 37°C.
-
Serial Dilution: Create a series of dilutions of your this compound stock solution in the pre-warmed medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that mimics your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation:
-
Visual Inspection: Check for any signs of precipitation (cloudiness, visible particles) at different time points.
-
Microscopic Examination: If cloudiness is observed, place a small drop of the medium on a microscope slide and look for crystalline structures.
-
-
Determination: The highest concentration that remains clear throughout the incubation period is your maximum practical soluble concentration.
Data Presentation
The following tables summarize key information regarding the properties of this compound and general troubleshooting parameters.
Table 1: Properties of this compound
| Property | Description |
| Chemical Class | Tetracycline Antibiotic |
| Appearance | Bright yellow, crystalline powder[1][2] |
| Aqueous Solubility | Slightly soluble[1][2] |
| Organic Solvent Solubility | Soluble in DMSO, methanol, ethanol[4] |
| Stability | Light-sensitive[1][2] |
Table 2: General Troubleshooting Parameters for Drug Precipitation in Cell Culture
| Parameter | Recommended Guideline | Rationale |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | To minimize cell toxicity and solvent-induced precipitation. |
| Media Temperature | Pre-warm to 37°C before adding the drug. | To enhance the solubility of the compound. |
| Addition of Drug Stock | Add dropwise while gently mixing. | To avoid localized high concentrations that can cause precipitation. |
| Incubator Humidity | Ensure proper humidification. | To prevent media evaporation and subsequent concentration of the drug. |
| pH of Media | Monitor and consider using buffered media (e.g., with HEPES) for long-term experiments. | To mitigate precipitation caused by pH shifts from cell metabolism. |
References
- 1. This compound SALT | 73816-42-9 [chemicalbook.com]
- 2. This compound SALT CAS#: 73816-42-9 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. The influence of divalent cations and doxycycline on iodoacetamide-inhibitable leukocyte adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of divalent cations, quinolones and bacteria [pubmed.ncbi.nlm.nih.gov]
- 7. Transport of divalent cations with tetracycline as mediated by the transposon Tn10-encoded tetracycline resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Permeation characteristics of tetracyclines in parallel artificial membrane permeation assay II: Effect of divalent metal ions and mucin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Meclocycline Sulfosalicylate Concentration for In Vitro Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meclocycline (B608961) sulfosalicylate in in vitro antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Meclocycline sulfosalicylate?
A1: this compound is a tetracycline-class antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, which prevents the association of aminoacyl-tRNA with the ribosome. This action effectively halts the elongation of peptide chains, leading to a bacteriostatic effect at lower concentrations and potentially a bactericidal effect at higher concentrations.[1]
Q2: What is the general spectrum of activity for this compound?
A2: this compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] It has demonstrated potency against various oral pathogens, including Staphylococcus aureus, viridans group streptococci, and some Enterobacteriaceae and Acinetobacter species.[4]
Q3: How should I prepare a stock solution of this compound for MIC/MBC assays?
A3: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). A general procedure is to prepare a stock solution of 10 mg/mL in DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the stock can be further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth). It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect bacterial growth (typically ≤1%).
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored in a cool, dry, and dark place. Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Q5: My MIC results for this compound are inconsistent. What are the possible causes?
A5: Inconsistent Minimum Inhibitory Concentration (MIC) results can arise from several factors:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Media pH: The pH of the Mueller-Hinton Broth (MHB) can affect the activity of tetracycline (B611298) antibiotics. Ensure the pH is within the recommended range (7.2-7.4).
-
Cation Concentration: Divalent cations like Ca2+ and Mg2+ in the MHB can chelate tetracyclines, reducing their effective concentration. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency.
-
Compound Stability: this compound, like other tetracyclines, can be sensitive to light and degradation in solution. Prepare fresh working dilutions for each experiment and protect stock solutions from light.
Q6: I am observing "trailing" or "phantom" growth in my broth microdilution assay. How should I interpret the MIC?
A6: Trailing growth, where a small button of cells or hazy growth is visible in wells with antibiotic concentrations above the apparent MIC, can occur with bacteriostatic antibiotics like tetracyclines. According to the Clinical and Laboratory Standards Institute (CLSI) guidelines, for tetracyclines, the MIC should be read as the lowest concentration that causes a significant inhibition of growth (e.g., an 80% reduction) compared to the growth control.[5] Ignoring faint haziness or small buttons of growth at the bottom of the well is often recommended.[5]
Q7: The MIC values I'm obtaining are much higher than expected based on the literature. What could be the issue?
A7: Higher than expected MIC values could be due to:
-
Resistant Bacterial Strain: The bacterial isolate you are testing may have acquired resistance to tetracyclines.
-
Degradation of the Antibiotic: Improper storage or handling of the this compound powder or stock solutions can lead to degradation and reduced potency.
-
High Inoculum Density: An inoculum that is too dense can overwhelm the antibiotic, leading to higher apparent MICs.
-
Binding to Plasticware: Tetracyclines can sometimes adhere to the surface of plastic microplates. Using low-protein-binding plates may help mitigate this issue.
Q8: Can I use the results from this compound to predict susceptibility to other tetracyclines?
A8: Cross-resistance among tetracycline-class antibiotics is common. However, there can be variations in the activity of different tetracyclines against specific bacterial strains or those with particular resistance mechanisms. Therefore, while there may be some correlation, it is always best to test each antibiotic individually for accurate susceptibility determination.
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Bacterial Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.12 | 0.12 | - | [4] |
| Enterococcus faecalis | 4 | 16 | - | [4] |
| Viridans group streptococci | 0.03-0.25 | - | - | [4] |
| Enterobacteriaceae | 1-2 | - | - | [4] |
| Pseudomonas aeruginosa | - | 8 | - | [4] |
| Acinetobacter spp. | 0.5 | - | - | [4] |
| Streptococcus pyogenes | - | - | 8 - 64 (for tetracycline-resistant strains) | [6] |
Note: Data for Streptococcus pyogenes is for tetracycline, as specific data for this compound was not available in the search results.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer (optional, for inoculum standardization)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C or -80°C, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution (prepared from the stock solution) to the first well of each row to be tested, creating a 2-fold serial dilution starting point.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
For tetracyclines, if trailing growth is observed, the MIC is read as the lowest concentration that shows a significant reduction in growth (approximately 80%) compared to the growth control.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
From each of these wells, and from the growth control well, take a 10 µL aliquot.
-
-
Plating:
-
Spot-inoculate the 10 µL aliquots onto separate, labeled sections of an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Mechanism of Action of Meclocycline.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jmilabs.com [jmilabs.com]
- 5. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular epidemiology, antimicrobial susceptibilities and resistance mechanisms of Streptococcus pyogenes isolates resistant to erythromycin and tetracycline in Spain (1994–2006) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. microchemlab.com [microchemlab.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Overcoming Meclocycline Sulfosalicylate Interference in Colorimetric Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address interference from Meclocycline sulfosalicylate in common colorimetric cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric cell viability assay?
This compound is a tetracycline (B611298) antibiotic.[1][2] Tetracycline-based compounds can be yellow, which may interfere with colorimetric assays that measure absorbance in the visible spectrum. This interference can manifest in two primary ways:
-
Spectral Interference: The inherent color of this compound can absorb light at the same wavelength used to measure the formazan (B1609692) product in assays like MTT, XTT, and MTS (typically 500-600 nm), leading to artificially high absorbance readings and an overestimation of cell viability.
-
Chemical Interference: Some compounds can chemically interact with the assay reagents. While not definitively reported for this compound, some compounds can directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity, resulting in a false-positive signal for cell viability.
Q2: I'm observing higher than expected cell viability in my MTT assay when treating with this compound. What is the likely cause?
An unexpected increase in viability, particularly at higher concentrations of a test compound, is a strong indicator of assay interference. The most probable cause is the spectral overlap of this compound with the formazan product. To confirm this, you should run a "compound-only" control.
Q3: How do I perform a "compound-only" control to check for interference?
A compound-only control is essential for identifying and correcting for spectral interference.
Experimental Protocol: Compound-Only Control
-
Prepare a 96-well plate with cell-free media.
-
Add the same concentrations of this compound to these wells as you would in your experimental wells.
-
Incubate the plate under the same conditions as your cell-based assay.
-
Add the assay reagent (e.g., MTT, XTT) and the solubilization buffer (for MTT) as you would for your experimental wells.
-
Measure the absorbance at the appropriate wavelength.
If you observe a significant absorbance signal in the compound-only wells, this indicates that this compound is interfering with the assay. This background absorbance should be subtracted from the absorbance values of your experimental wells.
Q4: Are there alternative assays that are less prone to interference by colored compounds like this compound?
Yes, several alternative assays are less susceptible to colorimetric interference:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay is based on the staining of total cellular protein and is less likely to be affected by the color of the test compound.
-
Resazurin (B115843) (AlamarBlue®) Assay: This is a fluorescence-based assay where the reduction of resazurin to the fluorescent resorufin (B1680543) is measured. By using fluorescence instead of absorbance, the interference from colored compounds can often be avoided.
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present in viable cells using a luciferase-based reaction that produces light (luminescence). This method is highly sensitive and generally not affected by colored compounds.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpectedly High Absorbance in Tetrazolium-Based Assays (MTT, XTT, MTS)
This workflow will guide you through troubleshooting potential interference from this compound.
Caption: Troubleshooting workflow for high absorbance in tetrazolium-based assays.
Experimental Protocols for Alternative Assays
This assay quantifies total cellular protein, which is proportional to the number of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with 1% (v/v) acetic acid to remove TCA. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.
This assay measures the metabolic reduction of non-fluorescent resazurin to fluorescent resorufin.
-
Cell Plating: Seed cells in a 96-well opaque-walled plate and allow them to attach.
-
Compound Treatment: Treat cells with this compound and incubate for the desired time.
-
Reagent Preparation: Prepare a resazurin solution (e.g., 0.15 mg/mL in DPBS) and filter-sterilize.[6]
-
Assay Incubation: Add 20 µL of the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.[6]
-
Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[6]
This assay quantifies ATP, a marker of metabolically active cells.
-
Cell Plating: Seed cells in a 96-well opaque-walled plate suitable for luminescence measurements.
-
Compound Treatment: Treat cells with this compound as required.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Reagent Addition: Add the ATP-releasing/luciferase reagent to each well (volume as per manufacturer's instructions, e.g., 100 µL).[7]
-
Lysis and Signal Stabilization: Mix the contents by shaking the plate for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
Data Presentation
When presenting data where interference was a factor, it is crucial to clearly report the controls used and the correction methods applied.
Table 1: Example Data Correction for Spectral Interference in an MTT Assay
| Meclocycline Conc. (µM) | Absorbance (Cells + Meclocycline) | Absorbance (Meclocycline Only) | Corrected Absorbance | % Cell Viability |
| 0 (Control) | 1.20 | 0.05 | 1.15 | 100% |
| 10 | 1.15 | 0.10 | 1.05 | 91.3% |
| 50 | 0.95 | 0.25 | 0.70 | 60.9% |
| 100 | 0.80 | 0.40 | 0.40 | 34.8% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the decision-making process for assay selection and the general workflow for overcoming colorimetric interference.
Caption: Decision workflow for selecting a suitable cell viability assay.
By following these troubleshooting guides and considering the use of alternative assays, researchers can obtain more accurate and reliable data on the biological effects of this compound.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. ch.promega.com [ch.promega.com]
Improving the photostability of Meclocycline sulfosalicylate in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meclocycline (B608961) Sulfosalicylate in experimental solutions. The information provided aims to address common issues related to the photostability of this compound.
Disclaimer: Meclocycline sulfosalicylate is a tetracycline (B611298) antibiotic. Specific photostability data for this exact salt is limited in publicly available literature. Therefore, much of the information, particularly quantitative data and degradation pathways, is extrapolated from studies on structurally similar tetracyclines, such as demeclocycline (B601452) and doxycycline. These guidelines should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown) upon exposure to light. What is happening?
A1: Color change is a common indicator of photodegradation in tetracycline antibiotics.[1] Meclocycline, like other tetracyclines, absorbs light in the visible and ultraviolet regions, which can lead to the generation of free radicals and subsequent chemical decomposition.[1] This degradation often results in the formation of colored byproducts.
Q2: What are the primary factors that influence the photostability of this compound in solution?
A2: The main factors affecting the photostability of tetracyclines in solution are:
-
Light Exposure: Both the intensity and wavelength of the light source are critical. Shorter wavelengths (UV and blue light) are generally more damaging.[1]
-
pH of the Solution: Meclocycline, similar to demeclocycline, is generally more stable in acidic conditions (e.g., pH 4.5).[2]
-
Presence of Oxygen: Oxidation is a significant pathway for tetracycline degradation, which can be accelerated by light.[1]
-
Presence of Metal Ions: Certain metal ions, such as ferric ions (Fe³⁺), can enhance the degradation of tetracyclines, even in the absence of light.[1]
-
Temperature: Higher temperatures can accelerate the rate of degradation.
-
Solvent Composition: The polarity and viscosity of the solvent can influence the rate of photodegradation.
Q3: How can I improve the photostability of my this compound solutions?
A3: Several strategies can be employed to enhance the photostability of your solutions:
-
Light Protection: The most straightforward method is to protect the solution from light. This can be achieved by using amber or opaque containers, or by wrapping the container in aluminum foil.[2]
-
pH Adjustment: Maintaining the solution at an acidic pH (around 4.5) can improve stability.[2]
-
Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation. Reduced glutathione (B108866) has been shown to be an effective photostabilizer for demeclocycline.[2] Ascorbic acid (Vitamin C) has also been noted for its ability to prevent the oxidation of tetracyclines.[1]
-
Use of Chelating Agents: To mitigate the catalytic effect of metal ions, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added to the formulation.
-
Deoxygenation: Purging the solution and the container's headspace with an inert gas like nitrogen or argon can reduce the amount of dissolved oxygen and slow down oxidative degradation.
-
Low-Temperature Storage: Storing solutions at refrigerated or frozen temperatures can significantly slow the degradation rate.
Q4: Are there any excipients I should avoid when formulating this compound solutions?
A4: While specific compatibility data for this compound is scarce, it is advisable to avoid excipients that are known to be pro-oxidant or that contain trace metal impurities. It is also important to consider potential interactions with other photosensitive compounds.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of potency in the meclocycline solution. | Photodegradation due to exposure to ambient or experimental light. | - Work in a dark room or under safelight conditions.- Use amber or foil-wrapped containers for solution preparation and storage.[2]- Prepare solutions fresh before use whenever possible. |
| Unfavorable pH of the solution. | - Adjust the pH of the solution to an acidic range (e.g., pH 4.5) using a suitable buffer (e.g., citrate (B86180) buffer).[2] | |
| Oxidation of the meclocycline molecule. | - Add an antioxidant such as reduced glutathione (up to 20 µg/mL) or ascorbic acid to the solution.[1][2]- Deoxygenate the solvent and solution by sparging with nitrogen or argon gas. | |
| Inconsistent experimental results between batches. | Variable light exposure during solution preparation and handling. | - Standardize the lighting conditions in the laboratory.- Implement a strict protocol for protecting the solution from light at all stages. |
| Presence of contaminating metal ions. | - Use high-purity solvents and reagents.- Add a chelating agent like EDTA to the solution. | |
| Formation of a precipitate in the solution over time. | Degradation products may have lower solubility. | - Investigate the nature of the precipitate to confirm if it is a degradation product.- Improve the stability of the solution using the methods described above to prevent the formation of insoluble degradants. |
Quantitative Data
The following tables summarize photostability data for tetracycline antibiotics, which can serve as a reference for this compound.
Table 1: Effect of pH on the Photodegradation of Demeclocycline Hydrochloride (DCL) (Data extrapolated from a study on Demeclocycline Hydrochloride)
| pH | Buffer System | Relative Stability |
| 4.5 | Citrate | Most Stable[2] |
| 5.5 | Acetate | Less Stable |
| 7.5 | Phosphate (B84403) | Least Stable |
Table 2: Effect of Stabilizers on the Photodegradation of Doxycycline in Solution (Data extrapolated from a study on Doxycycline)
| Stabilizer | Concentration | Degradation (%) |
| None (Control at pH 5.3) | - | 27 |
| Sodium Metabisulfite | Not Specified | 8 |
| Sodium Thiosulfate | Not Specified | 5 |
| Thiourea | Not Specified | 20 |
Experimental Protocols
Protocol 1: General Photostability Testing of this compound Solution
This protocol is based on the ICH Q1B guidelines for photostability testing.[3][4][5]
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a buffer system relevant to your experiment). The concentration should be accurately known. b. For the study, prepare multiple aliquots of the solution in chemically inert and transparent containers (e.g., quartz or borosilicate glass vials). c. Prepare a "dark control" sample by wrapping a vial with the same solution in aluminum foil to protect it completely from light.
2. Light Exposure: a. Place the transparent vials and the dark control in a photostability chamber. b. Expose the samples to a light source that provides a standardized illumination. According to ICH guidelines, this should be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4][5] c. The light source can be a combination of a cool white fluorescent lamp and a near-UV fluorescent lamp.[3] d. Monitor the temperature inside the chamber and maintain it at a constant, appropriate level.
3. Sample Analysis: a. At predetermined time intervals, withdraw samples from the light-exposed vials and the dark control. b. Analyze the samples for the remaining concentration of this compound and the formation of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
4. Data Interpretation: a. Compare the results from the light-exposed samples to the dark control to determine the extent of photodegradation. b. Calculate the degradation rate, which often follows first-order kinetics for tetracyclines.[2]
Protocol 2: Stability-Indicating HPLC Method for Meclocycline
This method is adapted from a published HPLC method for demeclocycline.[6] Method validation is required for use with this compound.
-
Column: A poly(styrene-divinylbenzene) copolymer column or a suitable C8 or C18 reversed-phase column.
-
Mobile Phase: A mixture of an organic modifier (e.g., 2-methyl-2-propanol or acetonitrile), a buffer (e.g., 0.2 M potassium phosphate buffer at pH 9.0), and an ion-pairing agent (e.g., 0.02 M tetrabutylammonium (B224687) hydrogen sulphate). The exact ratios need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C (or as optimized).
-
Detection: UV spectrophotometer at 254 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Prepare the samples for analysis by diluting them to fall within the concentration range of the standard curve.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the meclocycline peak area against the standard curve. Degradation products will appear as separate peaks, and their peak areas can be used to assess the extent of degradation.
-
Visualizations
Caption: Experimental workflow for photostability testing of this compound.
Caption: A simplified proposed photodegradation pathway for Meclocycline.
References
- 1. Mechanisms of Staining with Demeclocycline and Doxycycline Root Canal Medicaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Quantitative analysis of demeclocycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Meclocycline Sulfosalicylate Degradation Under UV Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the degradation kinetics of meclocycline (B608961) sulfosalicylate under UV exposure. The information is based on established methodologies for tetracycline (B611298) antibiotics, and specific experimental parameters may require optimization for meclocycline sulfosalicylate.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation behavior of this compound under UV light?
A1: While specific data on this compound is limited, tetracycline antibiotics generally exhibit pseudo-first-order degradation kinetics under UV irradiation.[1][2][3][4][5] The degradation rate is influenced by factors such as the initial concentration of the drug, pH of the solution, intensity of the UV light, and the presence of other substances in the matrix.[2][3][4]
Q2: What are the primary reactive species responsible for the photodegradation of tetracyclines?
A2: The photodegradation of tetracyclines can be mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−).[6][7] In some systems, photogenerated electrons and holes on a photocatalyst surface play a crucial role.[8] The specific dominant species can depend on the experimental conditions, including the presence of photosensitizers or photocatalysts.
Q3: How does pH affect the degradation of this compound?
A3: The pH of the solution is a critical parameter in the photodegradation of tetracyclines.[2][4][9] It can affect the chemical species of the antibiotic present in the solution and the generation of reactive species. For instance, some studies on tetracycline have shown that degradation is enhanced under acidic or alkaline conditions compared to neutral pH.[5][9][10] The optimal pH for this compound degradation would need to be determined experimentally.
Q4: What analytical methods are suitable for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common and reliable method for quantifying the concentration of tetracyclines and their degradation products.[11][12][13][14][15] UV-Vis spectrophotometry can also be used to monitor the overall decrease in the characteristic absorbance peaks of the tetracycline structure during degradation.[16][17][18]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or very slow degradation observed | - UV lamp intensity is too low or the wavelength is incorrect.- The concentration of this compound is too high.- The pH of the solution is not optimal for degradation. | - Check the manufacturer's specifications for your UV lamp. Ensure it emits at a wavelength absorbed by the drug.- Perform experiments with a range of lower concentrations.- Screen a range of pH values (e.g., 3, 7, 9) to find the optimal condition. |
| Inconsistent or non-reproducible results | - Fluctuations in UV lamp output.- Temperature variations during the experiment.- Inconsistent sample preparation or handling. | - Allow the UV lamp to warm up and stabilize before starting the experiment.- Use a temperature-controlled reaction vessel.- Standardize all steps of the experimental protocol, including solution preparation and sampling times. |
| Formation of unknown peaks in HPLC chromatogram | - These are likely degradation products. | - Use a mass spectrometer (LC-MS) to identify the structure of the degradation products.- If standards are available, confirm the identity of the peaks by comparing retention times. |
| Precipitation of the compound during the experiment | - The solubility of this compound or its degradation products may be exceeded. | - Use a lower initial concentration of the drug.- Adjust the pH of the solution to improve solubility. |
Experimental Protocols
Protocol 1: Determining Photodegradation Kinetics
This protocol outlines the steps to determine the photodegradation kinetics of this compound in an aqueous solution.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in ultrapure water. Protect the solution from light.
2. Experimental Setup:
-
Place a known volume of the working solution (e.g., 100 mL of 10 mg/L) in a quartz reaction vessel.
-
Position a UV lamp (e.g., a medium-pressure mercury lamp) at a fixed distance from the vessel.
-
Use a magnetic stirrer to ensure the solution is well-mixed throughout the experiment.
3. Photodegradation Experiment:
-
Before turning on the UV lamp, take an initial sample (t=0).
-
Turn on the UV lamp to start the irradiation.
-
Collect aliquots of the solution at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).
-
Immediately quench any ongoing reaction in the collected samples, for example, by adding a quenching agent like sodium thiosulfate (B1220275) or by storing them in the dark at a low temperature.[14]
4. Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
The mobile phase and column selection should be optimized for the separation of the parent compound from its degradation products. A C18 column is often used for tetracyclines.[13]
5. Data Analysis:
-
Plot the natural logarithm of the concentration ratio (ln(C/C₀)) versus time.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the line.
Data Presentation
The quantitative data from the kinetic experiments can be summarized as follows:
Table 1: Pseudo-First-Order Degradation Kinetics of this compound at Different pH Values
| pH | Initial Concentration (mg/L) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | R² |
| 3 | 10 | Value | Value | Value |
| 5 | 10 | Value | Value | Value |
| 7 | 10 | Value | Value | Value |
| 9 | 10 | Value | Value | Value |
Table 2: Effect of Initial Concentration on Degradation Rate at Optimal pH
| Initial Concentration (mg/L) | Optimal pH | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | R² |
| 5 | Value | Value | Value | Value |
| 10 | Value | Value | Value | Value |
| 20 | Value | Value | Value | Value |
| 50 | Value | Value | Value | Value |
Visualizations
References
- 1. Frontiers | Photocatalytic degradation of tetracycline antibiotic over a flower-like S-doped BiOBr: Performance, mechanism insight and toxicity assessment [frontiersin.org]
- 2. Efficient degradation of tetracycline by ultraviolet-based activation of peroxymonosulfate and persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and reaction mechanism of photochemical degradation of diclofenac by UV-activated peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfaquinoxaline oxidation by UV-C activated sodium persulfate: Degradation kinetics and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible-Light-Driven Photocatalytic Degradation of Tetracycline Using Heterostructured Cu2O–TiO2 Nanotubes, Kinetics, and Toxicity Evaluation of Degraded Products on Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability study of tetracyclines with respect to their use in slow release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. nepjol.info [nepjol.info]
- 17. researchgate.net [researchgate.net]
- 18. UV/Vis Light Induced Degradation of Oxytetracycline Hydrochloride Mediated by Co-TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Meclocycline sulfosalicylate degradation in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Meclocycline sulfosalicylate during long-term storage. The following information is based on available data for this compound and analogous tetracycline (B611298) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage (months to years), solid this compound should be stored at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound is known to be hygroscopic and light-sensitive, so it is crucial to store it in tightly sealed, light-resistant containers under an inert atmosphere.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound, typically prepared in DMSO, can be stored at -20°C for long-term storage (months) or at 0-4°C for short-term storage (days to weeks).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Q3: What are the main factors that can cause this compound to degrade?
A3: The primary factors that contribute to the degradation of this compound, similar to other tetracyclines, are:
-
Temperature: Elevated temperatures accelerate degradation.
-
Moisture: The compound is hygroscopic, and the presence of water can lead to hydrolytic degradation.
-
Light: Exposure to light can cause photodegradation.[2]
-
pH: Tetracyclines are most stable in acidic conditions and are susceptible to degradation in neutral to alkaline solutions.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
Q4: I've noticed a change in the color of my solid this compound. Does this indicate degradation?
A4: this compound is typically a yellow to off-white or beige solid.[1] A significant color change, such as darkening or the appearance of brown or black spots, can be an indicator of degradation. This is often associated with exposure to light, moisture, or high temperatures. It is recommended to perform an analytical assessment (e.g., HPLC) to confirm the purity of the compound if a color change is observed.
Q5: Can I use this compound that has been stored at room temperature for a few days?
A5: While not ideal for long-term storage, this compound is generally stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] However, for experimental use, it is crucial to adhere to the recommended storage conditions to ensure the integrity and potency of the compound. If the compound has been at room temperature for an extended period, its purity should be verified before use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Experiments | Degradation of this compound due to improper storage. | 1. Verify Storage Conditions: Ensure the solid compound and any solutions have been stored at the correct temperature, protected from light and moisture. 2. Check Age of Compound/Solution: Use fresh stock solutions whenever possible. Avoid using solutions that have been stored for extended periods, especially at 4°C. 3. Perform Purity Check: If degradation is suspected, analyze the purity of the compound or solution using a suitable analytical method like HPLC. |
| Precipitate Formation in Stock Solution | Poor solubility or degradation leading to insoluble products. | 1. Ensure Complete Dissolution: When preparing stock solutions, ensure the compound is fully dissolved. Gentle warming and sonication can aid dissolution in DMSO.[1] 2. Check for Degradation: Degradation products may be less soluble. If the solution has been stored for a long time or exposed to adverse conditions, the precipitate could be a result of degradation. 3. Filter the Solution: If the precipitate is minor, the solution can be filtered through a 0.22 µm syringe filter before use, but this may alter the effective concentration. |
| Inconsistent Experimental Results | Variability in the integrity of the this compound used. | 1. Use a Fresh Aliquot: Always use a fresh aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles. 2. Standardize Solution Preparation: Ensure a consistent protocol for preparing working solutions from the stock. 3. Re-evaluate Purity: If inconsistencies persist, re-evaluate the purity of the solid compound. |
| Discoloration of Solid Compound | Exposure to light, moisture, or heat. | 1. Review Storage Practices: Ensure the container is properly sealed and stored in a dark, dry place at the recommended temperature. 2. Use Inert Gas: For very long-term storage, consider storing under an inert gas like argon or nitrogen to minimize oxidation. 3. Test Before Use: If discoloration is observed, the compound's purity should be assessed before use in critical experiments. |
Data Summary
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | -20°C | Long-term (months to years) | Dry, dark, tightly sealed container, inert atmosphere recommended. |
| 0 - 4°C | Short-term (days to weeks) | Dry, dark, tightly sealed container. | |
| Stock Solution (in DMSO) | -20°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. |
| 0 - 4°C | Short-term (days to weeks) | Use promptly. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to 70°C in a temperature-controlled oven for 48 hours.
-
Prepare a solution of the heat-treated solid at 100 µg/mL in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Prepare a solution of the light-treated solid at 100 µg/mL in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Protocol 2: Stability-Indicating HPLC Method (Analogous to Tetracyclines)
This is a general HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will likely be required.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.05 M potassium phosphate (B84403) buffer, pH 2.5).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm and 350 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
References
Technical Support Center: Meclocycline Sulfosalicylate In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting pH to achieve optimal Meclocycline (B608961) sulfosalicylate activity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the in vitro antibacterial activity of Meclocycline sulfosalicylate?
Based on studies of the tetracycline (B611298) class of antibiotics, the optimal pH for antibacterial activity is generally in the slightly acidic to neutral range, typically between pH 6.0 and 7.0.[1] The activity of some tetracyclines, like chlortetracycline (B606653) and oxytetracycline, has been shown to be optimal at pH 6.0 and between 5.5-6.5, respectively. Extreme pH values should be avoided as tetracyclines can degrade in highly alkaline conditions and may have reduced solubility or activity in highly acidic environments.[2]
Q2: How does pH affect the stability of this compound in my in vitro assay?
Tetracycline antibiotics are known to be more stable in acidic solutions. In alkaline conditions (pH > 7.5), tetracyclines can undergo epimerization and dehydration reactions, leading to the formation of inactive degradation products like isotetracycline.[2] Therefore, maintaining a slightly acidic to neutral pH is crucial for the stability and consistent activity of this compound throughout your experiment. A solution of this compound itself typically has a pH between 2.5 and 3.5.
Q3: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results. Could pH be the cause?
Yes, pH is a critical factor that can lead to variability in MIC assays.[3] Inconsistent pH across different wells of a microtiter plate or between experimental runs can alter the activity of this compound, leading to unreliable and non-reproducible results. It is essential to use a well-buffered growth medium to maintain a stable pH throughout the incubation period.
Q4: What are the signs that pH is negatively impacting my experiment?
-
Inconsistent MIC values: Wide variations in the MIC of this compound against the same bacterial strain across replicate plates or experiments.
-
No bacterial inhibition at high concentrations: If you observe bacterial growth even at high concentrations of the antibiotic, it could indicate degradation of the compound due to inappropriate pH.
-
Precipitation of the compound: Changes in pH can affect the solubility of this compound, potentially causing it to precipitate out of the solution and reducing its effective concentration.
Q5: How can I effectively control the pH in my in vitro assay?
-
Use Buffered Media: Employ standard buffered microbiological media, such as Mueller-Hinton Broth (MHB), which is formulated to maintain a stable pH.
-
Verify Media pH: Always check the pH of your prepared media before use and adjust if necessary.
-
Avoid Unbuffered Solutions: When preparing stock solutions of this compound, use a solvent that will not significantly alter the final pH of the assay medium. If using an aqueous solvent, consider buffering the stock solution.
-
Monitor pH During Long Incubations: For experiments with extended incubation times, it may be beneficial to monitor the pH of the medium to ensure it remains within the optimal range.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High MIC values or no activity | Degradation of this compound due to alkaline pH. | Ensure the final pH of the assay medium is within the optimal range (slightly acidic to neutral). Prepare fresh stock solutions and verify the pH of the medium. |
| Precipitation of the compound due to incorrect pH. | Check the solubility of this compound at the working pH. If precipitation is observed, adjust the pH of the medium. | |
| Inconsistent and non-reproducible MIC results | pH variability across the assay plate or between experiments. | Use a well-buffered medium and verify its pH before each experiment. Ensure consistent preparation of all solutions. |
| Inaccurate inoculum density. | Standardize the bacterial inoculum to 0.5 McFarland standard to ensure consistent bacterial numbers. | |
| Unexpectedly low MIC values | The pH of the medium is too acidic , potentially increasing the apparent activity of the antibiotic against certain bacteria. | Verify and adjust the pH of the medium to the recommended range to ensure the observed activity is not an artifact of the pH. |
Data Presentation
Table 1: Illustrative Effect of pH on the Minimum Inhibitory Concentration (MIC) of Tetracyclines against a Susceptible Bacterial Strain
| pH | Illustrative MIC (µg/mL) | Observations |
| 5.0 | 2.0 | Moderate activity, but potential for reduced stability over long incubations. |
| 6.0 | 0.5 | High activity, generally considered within the optimal range. |
| 6.5 | 0.5 | High activity, generally considered within the optimal range. |
| 7.0 | 1.0 | Good activity, slight decrease compared to the optimal acidic range. |
| 7.5 | 4.0 | Reduced activity, potential for initiation of degradation. |
| 8.0 | 16.0 | Significantly reduced activity due to increased degradation. |
Note: These values are illustrative and based on the general behavior of tetracycline antibiotics. Actual MIC values for this compound may vary depending on the bacterial strain and specific experimental conditions.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a general guideline based on the Clinical and Laboratory Standards Institute (CLSI) methodology and should be adapted for specific bacterial strains and laboratory conditions.
1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). c. Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the standardized suspension in the appropriate buffered broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
3. Preparation of Microtiter Plate: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with the buffered broth to achieve the desired concentration range. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial inoculum. b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Meclocycline binds to the 30S ribosomal subunit, blocking tRNA binding.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Troubleshooting Logic for Inconsistent MIC Results
Caption: Decision tree for troubleshooting variable MIC assay results.
References
Technical Support Center: Minimizing Edge Effects in 96-Well Plate Assays with Meclocycline Sulfosalicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize edge effects in 96-well plate assays, with a specific focus on experiments involving Meclocycline sulfosalicylate.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in a 96-well plate assay?
A1: The edge effect is a common issue in multiwell plates where the wells on the perimeter of the plate exhibit different behavior compared to the interior wells.[1][2][3][4][5] This discrepancy can introduce significant variability and bias into experimental results, potentially obscuring the true effects of a compound like this compound. The corner and outer wells are most susceptible to this phenomenon.[4][6]
Q2: What are the primary causes of the edge effect?
A2: The two main factors contributing to the edge effect are:
-
Evaporation: The outer wells have a larger surface area exposed to the external environment, leading to a higher rate of media evaporation.[1][2][4][5][7] This can increase the concentration of solutes, including this compound and salts in the media, which can alter the osmotic pressure and impact cell viability and assay performance.[1][4][7][8]
-
Temperature Gradients: The outer wells are more prone to temperature fluctuations, especially when moving plates between environments with different temperatures (e.g., from a biosafety cabinet to an incubator).[4][9][10] These temperature differences can affect cell settling, growth rates, and enzymatic activities.[4][9]
Q3: Are there any specific properties of this compound I should be aware of concerning edge effects?
A3: this compound is a bright yellow, crystalline powder that is slightly soluble in water and sensitive to light.[11] While there are no specific documented interactions that exacerbate edge effects, its slight solubility means that any evaporation in the outer wells could lead to a more significant relative increase in its concentration, potentially leading to cytotoxic effects unrelated to its intended biological activity. Consistent well volumes are therefore critical.
Q4: How can I determine if my assay is being affected by the edge effect?
A4: A common sign of the edge effect is a noticeable pattern in your data where the values in the outer wells are consistently higher or lower than those in the inner wells. You may also visually observe lower media volumes in the perimeter wells toward the end of a long incubation period.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Edge Effect: Increased evaporation or temperature gradients in outer wells. | Implement a liquid barrier by filling the outer 36 wells with 200 µL of sterile water or PBS.[12] For longer incubations, consider using a plate sealer.[1] |
| Inconsistent cell growth or viability across the plate | Uneven Cell Seeding: Convection currents caused by temperature differences can lead to non-random cell distribution.[9] | After seeding, let the plate sit on a level surface at room temperature for 15-60 minutes before moving it to the incubator to allow for uniform cell settling.[5][10] |
| Assay signal is systematically higher or lower in outer wells | Compound Concentration Changes: Evaporation in the outer wells can concentrate this compound. | In addition to creating a liquid barrier, use a low-evaporation lid or a breathable sealing tape to minimize evaporation.[1][3][13] |
| "Crescent" or "edge" patterns of cell growth within wells | Thermal Gradients: Temperature differences across the plate cause cells to settle unevenly within the wells. | Equilibrate all materials, including media and the plate itself, to the same temperature before plating.[5][9] Plating at a constant 37°C, if possible, can reduce these patterns.[9] |
Experimental Protocols
Protocol 1: Creating a Humidity Barrier
This protocol describes the most common and cost-effective method to reduce evaporation from experimental wells.
-
Prepare your 96-well plate by seeding cells and adding this compound to the inner 60 wells.
-
Using a multichannel pipette, carefully add 200 µL of sterile deionized water, phosphate-buffered saline (PBS), or cell culture medium into each of the 36 perimeter wells.[12][14]
-
Place the lid on the plate and proceed with your standard incubation protocol. The liquid in the outer wells will create a humid microenvironment, protecting the inner wells from significant evaporation.[15]
Protocol 2: Pre-Incubation for Uniform Cell Settling
This protocol helps to minimize variability in cell distribution caused by thermal gradients.
-
Prepare your cell suspension and this compound dilutions.
-
Dispense the cell suspension into the desired wells of the 96-well plate.
-
Place the plate on a perfectly level surface inside the laminar flow hood or on the benchtop.
-
Allow the plate to sit at room temperature for 15-60 minutes.[5][10] This allows the cells to settle evenly at the bottom of the wells before being transferred to the incubator.
-
Carefully transfer the plate to the incubator for the required incubation period.
Visual Guides
Caption: Logical diagram illustrating the causes and mitigation of edge effects.
Caption: Experimental workflow for minimizing edge effects in a 96-well plate assay.
References
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. Blog [midsci.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. ijast.thebrpi.org [ijast.thebrpi.org]
- 7. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 8. scipro.com [scipro.com]
- 9. biospherix.com [biospherix.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound SALT | 73816-42-9 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. cytoscientific.com [cytoscientific.com]
- 14. usascientific.com [usascientific.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Meclocycline Sulfosalicylate and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays with meclocycline (B608961) sulfosalicylate.
Frequently Asked Questions (FAQs)
Q1: What is meclocycline sulfosalicylate and how does it affect cells?
This compound is the salt form of meclocycline, a broad-spectrum tetracycline (B611298) antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][3] In mammalian cells, while not the primary target, tetracyclines can exhibit cytotoxic effects, often in a dose- and time-dependent manner.[4][5]
Q2: Why am I seeing inconsistent results in my cell viability assays with this compound?
Inconsistent results with this compound in cell viability assays, particularly tetrazolium-based assays like MTT, XTT, and MTS, can arise from several factors:
-
Mitochondrial Interference: Tetracycline antibiotics, including the related compound doxycycline, have been shown to impair mitochondrial function.[6][7][8] Since tetrazolium assays rely on the activity of mitochondrial dehydrogenases to produce a colored formazan (B1609692) product, any interference with mitochondrial metabolism by meclocycline can lead to an underestimation or overestimation of cell viability that is not directly related to cytotoxicity.[6][9]
-
Compound Precipitation: this compound is soluble in DMSO.[10] However, high concentrations in aqueous cell culture media may lead to precipitation, effectively lowering the concentration exposed to the cells and causing variability.
-
Assay-Specific Artifacts: The MTT assay, in particular, is prone to artifacts.[9] Factors such as changes in cellular metabolism that are not linked to viability can alter the rate of formazan production.[9]
Q3: Are there specific properties of this compound I should be aware of?
Yes. Meclocycline is a yellow-green powder.[11] While typically not an issue at working concentrations, very high concentrations could potentially interfere with colorimetric assays. It is also important to properly store the compound to maintain its activity; it should be stored at -20°C for short-term use and -80°C for long-term storage.[10]
Q4: What are more reliable alternative assays for testing the cytotoxicity of this compound?
Given the potential for mitochondrial interference, it is highly recommended to use an orthogonal method to confirm your results. Suitable alternatives include:
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in a cell population, which is a direct indicator of metabolically active, viable cells.[12] This method is generally less susceptible to compound interference.
-
Resazurin (AlamarBlue®) Reduction Assays: This assay uses a different redox indicator that is also reduced by metabolically active cells to a fluorescent product.[12][13] It is considered more sensitive and less toxic than MTT.
-
Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity.[13] Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue. This can be quantified using a hemocytometer or an automated cell counter.
-
LDH Release Assay: This assay measures the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells, providing a measure of cytotoxicity.[14][15]
Troubleshooting Guide
Problem: High Variability Between Replicate Wells
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting each row. |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. Perform a solubility test at the highest concentration in your culture medium. Ensure the final DMSO concentration is low (typically <0.5%). |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate and be consistent with your technique. |
Problem: Discrepancy Between Tetrazolium Assay Results and Other Viability Measures (e.g., cell morphology)
| Possible Cause | Suggested Solution |
| Mitochondrial Interference | Meclocycline may be altering mitochondrial metabolism without causing cell death, leading to a reduced formazan signal.[6][7] |
| Use an Orthogonal Assay | Confirm your findings with a non-mitochondrial based assay, such as an ATP-based luminescence assay or a trypan blue exclusion assay.[12][13] |
| Run a Time-Course Experiment | The cytotoxic effects of meclocycline may be delayed. Assess viability at multiple time points (e.g., 24, 48, and 72 hours).[4][5] |
| Include a Positive Control | Use a compound with a known and rapid cytotoxic effect to ensure the assay is performing as expected. |
Data Presentation
The following tables summarize the cytotoxic effects of tetracycline, a parent compound of meclocycline, on different cell lines as determined by the MTT assay. This data illustrates the dose- and time-dependent effects that can be expected.
Table 1: Effect of Tetracycline on HT-29 Human Colorectal Adenocarcinoma Cell Viability (% of Control) [4]
| Concentration | 24 hours | 48 hours | 72 hours |
| 10 µM | ~95% | ~85% | ~80% |
| 25 µM | ~90% | ~75% | ~70% |
| 50 µM | ~85% | ~70% | ~60% |
| 75 µM | ~80% | ~65% | ~55% |
| 100 µM | ~75% | ~60% | ~50% |
Table 2: Effect of Tetracycline on Detroit-562 Human Pharyngeal Carcinoma Cell Viability (% of Control) after 72 hours [5]
| Concentration | Cell Viability |
| 10 µM | ~71% |
| 25 µM | ~65% |
| 50 µM | ~58% |
| 75 µM | ~52% |
| 100 µM | ~46% |
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol is for a standard MTT assay. Be aware of the potential for interference as discussed in this guide.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Add the compound dilutions to the cells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Recommended Alternative - ATP-Based Luminescence Assay
This protocol provides a more robust method for assessing cell viability when working with compounds that may interfere with mitochondrial function.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Reagent Preparation: Prepare the ATP-releasing and luciferase-containing reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Cell Lysis and Signal Generation: Add the prepared reagent to each well (typically in a 1:1 ratio with the culture medium). This will lyse the cells and initiate the luminescent reaction.
-
Incubation: Incubate the plate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the luminescent signal from the vehicle-treated control wells.
Visualizations
Caption: General workflow for a cell viability assay.
Caption: Potential interference of meclocycline with MTT assay.
References
- 1. Facebook [cancer.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.amc.nl [pure.amc.nl]
- 7. mdpi.com [mdpi.com]
- 8. Widely Used Antibiotics Affect Mitochondria | The Scientist [the-scientist.com]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. medkoo.com [medkoo.com]
- 11. This compound | C29H27ClN2O14S | CID 54676538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the solubility of Meclocycline sulfosalicylate for stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of Meclocycline (B608961) Sulfosalicylate for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is Meclocycline Sulfosalicylate and what is its mechanism of action?
A1: this compound is a broad-spectrum tetracycline (B611298) antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the aminoacyl-tRNA from attaching to the acceptor (A) site on the mRNA-ribosome complex.[3] This action effectively halts the elongation of the peptide chain, leading to a bacteriostatic effect.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is described as a yellow to orange crystalline powder.[4] It is slightly soluble in water and generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, and dimethylformamide (DMF).[4][5][6][7] Some sources also indicate it has "good water solubility," which may be dependent on the specific conditions such as pH and temperature.[4][6] A 1% solution in water has a pH between 2.5 and 3.5.[8]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: Based on available data, DMSO and methanol are highly effective solvents for preparing concentrated stock solutions of this compound.[9][10][11] For applications requiring aqueous systems, co-solvent systems are often employed to enhance solubility.
Q4: How should I store stock solutions of this compound?
A4: Prepared stock solutions should be aliquoted and stored to prevent repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage, -20°C (for up to 1 month) or -80°C (for up to 6 months) is recommended.[2] The powder form should be stored at -20°C, protected from light and moisture, as it is hygroscopic.[5][10]
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not dissolving completely.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | Ensure you are using a recommended solvent. For high concentrations, DMSO or methanol are preferable to water or ethanol. |
| Low Temperature | Gently warm the solution. Warming can facilitate the dissolution process. |
| Precipitation upon Dilution | When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation. |
| Compound Saturation | The concentration you are trying to achieve may exceed the solubility limit of the solvent. Refer to the solubility data table below and consider preparing a more dilute solution. |
| pH of the Solution | The pH of the final solution can significantly impact the solubility of tetracyclines. For aqueous solutions, check if adjusting the pH is compatible with your experimental setup. |
| Hygroscopic Nature of the Compound | The powder can absorb moisture, which may affect its solubility. Ensure the compound is stored in a desiccator and handled in a low-humidity environment. |
Problem: The solution is cloudy or has formed a precipitate after storage.
| Possible Cause | Troubleshooting Steps |
| Freeze-Thaw Cycles | Avoid repeated freezing and thawing of the stock solution. Aliquot the stock solution into smaller, single-use volumes before freezing. |
| Storage Temperature | Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C for long-term storage). |
| Solution Instability | Aqueous solutions of tetracyclines can be unstable and may precipitate over time. It is often recommended to prepare fresh aqueous solutions for each experiment. |
| Light Exposure | This compound is light-sensitive.[5][7] Protect stock solutions from light by storing them in amber vials or wrapping the container in aluminum foil. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and related tetracyclines. Please note that solubility can be affected by factors such as temperature, pH, and the specific batch of the compound.
| Compound | Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| This compound | DMSO | 50[9] | 71.94 | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic. |
| DMSO | 250[11] | 359.69 | Warming and sonication will facilitate dissolving. | |
| Methanol | 20[5][10] | ~28.77 | Soluble at 200 mg in 10 mL. | |
| Water | 10[8] | ~14.39 | A solution of 10 mg/mL has a pH of 2.5-3.5, indicating some solubility. | |
| Tetracycline (Free Base) | Water | 1.7[1][12] | ~3.82 | |
| Methanol | >20[1][12] | >44.99 | ||
| Ethanol | 12.5[1] | ~28.12 | ||
| Tetracycline HCl | Water | 10[1] | ~20.79 | |
| Ethanol (95%) | 12.5 | ~26.0 | Soluble at 50 mg in 4 mL with heating.[13] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (37°C) can also be applied.
-
Once completely dissolved, filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
This protocol is adapted for preparing a solution for in vivo or in vitro studies where high concentrations of DMSO may be toxic.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
To prepare a 1 mL working solution with a final concentration of approximately 2.08 mg/mL, sequentially add the following to a sterile tube:
-
400 µL of PEG300.
-
100 µL of the 20.8 mg/mL DMSO stock solution. Mix well.
-
50 µL of Tween-80. Mix well.
-
450 µL of saline (0.9% NaCl in sterile water). Mix well.
-
-
This will result in a clear solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
It is recommended to prepare this working solution fresh on the day of use.
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of Meclocycline action on the bacterial ribosome.
Experimental Workflow: Antibacterial Susceptibility Testing (Kirby-Bauer Method)
Caption: Workflow for Kirby-Bauer antibiotic susceptibility testing.
References
- 1. toku-e.com [toku-e.com]
- 2. abmole.com [abmole.com]
- 3. Meclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uniscience.co.kr [uniscience.co.kr]
- 5. This compound SALT CAS#: 73816-42-9 [m.chemicalbook.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. This compound SALT | 73816-42-9 [chemicalbook.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound SALT price,buy this compound SALT - chemicalbook [chemicalbook.com]
- 11. medkoo.com [medkoo.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Meclocycline Sulfosalicylate vs. Doxycycline: A Comparative In Vitro Analysis Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of meclocycline (B608961) sulfosalicylate and doxycycline (B596269) against Methicillin-resistant Staphylococcus aureus (MRSA). The following sections present a summary of available quantitative data, detailed experimental protocols for susceptibility testing, and a visualization of the common mechanism of action.
Quantitative Data Summary
The in vitro efficacy of meclocycline sulfosalicylate and doxycycline against MRSA can be compared using Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency. The available data from in vitro studies is summarized in the table below.
| Antibiotic | MRSA Strain(s) | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Meclocycline | USA300 | 1.18 | - | - | [1] |
| Doxycycline | USA300 | 2.36 | - | - | [1] |
| Doxycycline | Community-Acquired MRSA | - | 0.25 | - | |
| Doxycycline | 75 clinical isolates | 0.25 - 8 | 4 | 8 | [2][3] |
Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Based on a study involving the MRSA strain USA300, meclocycline demonstrated a lower MIC value (1.18 µg/mL) compared to doxycycline (2.36 µg/mL), suggesting it may be more potent against this specific strain[1]. Another study reported a MIC₅₀ of 0.25 µg/mL for doxycycline against community-acquired MRSA strains. A study of 75 clinical MRSA isolates found a doxycycline MIC range of 0.25 to 8 µg/mL, with MIC₅₀ and MIC₉₀ values of 4 and 8 µg/mL, respectively[2][3]. It is important to note that the available quantitative data for meclocycline against a variety of MRSA strains is limited, warranting further research for a more comprehensive comparison.
Mechanism of Action
Both meclocycline and doxycycline are tetracycline (B611298) antibiotics and share a similar mechanism of action. They inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting the elongation of peptide chains and ultimately inhibiting bacterial growth.
References
A Comparative Analysis of Meclocycline Sulfosalicylate and Minocycline on Bacterial Biofilms
A Guide for Researchers and Drug Development Professionals
In the ongoing battle against bacterial resistance, the ability of bacteria to form biofilms presents a significant therapeutic challenge. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the embedded bacteria from antibiotics and host immune responses. Tetracycline (B611298) antibiotics have long been a cornerstone in treating bacterial infections, and their derivatives, such as meclocycline (B608961) sulfosalicylate and minocycline (B592863), are of continued interest for their potential anti-biofilm activities.
This guide provides a comparative analysis of meclocycline sulfosalicylate and minocycline, focusing on their efficacy against bacterial biofilms. It is important to note that while there is a substantial body of research on minocycline's effects on biofilms, publicly available data specifically detailing the anti-biofilm properties of this compound is scarce. Therefore, this comparison is based on the known properties of minocycline and the general characteristics of tetracyclines, which are presumed to be shared by this compound.
Mechanism of Action: A Shared Foundation
Both this compound and minocycline are members of the tetracycline class of antibiotics and share a fundamental mechanism of action. They are primarily bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria outright, although bactericidal effects can be observed at higher concentrations.[1] Their action is targeted at the bacterial ribosome, specifically the 30S ribosomal subunit.[1][2][3][4] By binding to this subunit, they prevent the attachment of aminoacyl-tRNA to the ribosome-mRNA complex, thereby halting protein synthesis.[1][3][4] This disruption of protein production is critical for preventing the growth and proliferation of bacteria.
While this core mechanism is the same, differences in the chemical structures of meclocycline and minocycline may lead to variations in their potency, spectrum of activity, and ability to penetrate the biofilm matrix.
Efficacy Against Bacterial Biofilms: A Data-Driven Comparison
Significant research has been conducted on the efficacy of minocycline against a variety of biofilm-forming bacteria. In contrast, there is a notable lack of specific data for this compound's anti-biofilm activity. The following tables summarize the available quantitative data for minocycline's effects on biofilm inhibition and eradication.
Table 1: Minocycline Biofilm Inhibition
| Bacterial Species | Minocycline Concentration | Effect | Reference |
| Acinetobacter baumannii | Clinically achievable concentrations | Prevented biofilm formation for 96% of isolates | [5] |
| Cutibacterium acnes | 0.25 mmol/L | Inhibited biofilm formation by reducing bacterial adhesion | [6] |
| Staphylococcus aureus | Sub-minimal inhibitory concentrations | Can inhibit biofilm production | [1] |
| Klebsiella pneumoniae (minocycline-resistant) | Sub-minimal inhibitory concentrations | Can increase biofilm formation | [7] |
Table 2: Minocycline Biofilm Eradication
| Bacterial Species | Minocycline Concentration | Effect | Reference |
| Cutibacterium acnes | > 4.0 mmol/L | Eradicated mature biofilms and eliminated embedded bacteria | [6] |
| Staphylococcus epidermidis | 15 µg/mL (supratherapeutic dose) | Failed to eradicate biofilms | [8] |
| Six-species periodontal biofilm | 250 µg/mL | Decreased bacterial counts by 3 log10 | [9] |
It is crucial to note a paradoxical effect observed with tetracyclines, including minocycline. At sub-inhibitory concentrations, these antibiotics can sometimes induce biofilm formation in certain bacterial species.[7] This phenomenon is thought to be a stress response by the bacteria, highlighting the importance of appropriate dosing in clinical applications.
Impact on Biofilm-Related Signaling Pathways
The formation of bacterial biofilms is a complex process regulated by intricate signaling networks. Two of the most well-studied pathways are quorum sensing (QS) and cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) signaling. Tetracyclines have been shown to influence these pathways.
Some studies suggest that tetracyclines can interfere with QS systems, which bacteria use to coordinate gene expression based on population density.[10][11] By disrupting these communication channels, tetracyclines may inhibit the expression of virulence factors and genes involved in biofilm formation.
More recent research has highlighted the impact of tetracyclines on c-di-GMP signaling. c-di-GMP is a key intracellular second messenger that positively regulates biofilm formation in many bacteria. Studies have shown that sub-inhibitory concentrations of tetracycline can lead to an increase in intracellular c-di-GMP levels, which in turn promotes biofilm formation.[12][13][14][15] This effect is a critical consideration in the development of antibiotic therapies targeting biofilms.
Figure 1: Tetracycline-induced biofilm formation via c-di-GMP signaling.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines standardized experimental protocols for assessing the anti-biofilm activity of antimicrobial agents.
1. Biofilm Inhibition Assay (Crystal Violet Method)
This assay is used to determine the concentration of an antimicrobial agent that prevents the formation of a biofilm.
-
Materials: 96-well microtiter plates, bacterial culture, appropriate growth medium, antimicrobial agent stock solution, crystal violet solution (0.1%), 30% acetic acid.
-
Procedure:
-
Prepare a standardized bacterial inoculum in a suitable growth medium.
-
Dispense the bacterial suspension into the wells of a 96-well plate.
-
Add serial dilutions of the antimicrobial agent to the wells. Include control wells with no antimicrobial agent.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
After incubation, gently remove the planktonic bacteria by washing the wells with a buffer solution (e.g., PBS).
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 10-15 minutes.
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
-
2. Biofilm Eradication Assay (Metabolic Activity Assay - e.g., XTT)
This assay is used to determine the concentration of an antimicrobial agent required to kill or inhibit the metabolic activity of bacteria within a pre-formed biofilm.
-
Materials: Pre-formed biofilms in a 96-well plate, antimicrobial agent stock solution, metabolic dye (e.g., XTT solution with an electron-coupling agent).
-
Procedure:
-
Grow biofilms in a 96-well plate as described in the inhibition assay (without the antimicrobial agent).
-
After biofilm formation, remove the planktonic bacteria and add fresh medium containing serial dilutions of the antimicrobial agent.
-
Incubate the plate for a specified period (e.g., 24 hours) to allow the agent to act on the biofilm.
-
Remove the antimicrobial solution and wash the wells.
-
Add the metabolic dye solution (e.g., XTT) to the wells and incubate in the dark. The dye is reduced by metabolically active cells to a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450-500 nm). A decrease in absorbance indicates a reduction in metabolic activity and therefore biofilm viability.
-
Figure 2: Experimental workflows for biofilm inhibition and eradication assays.
Conclusion and Future Directions
The available evidence strongly supports the activity of minocycline against bacterial biofilms, with demonstrated efficacy in both inhibiting biofilm formation and, at higher concentrations, eradicating established biofilms of certain bacterial species. However, the potential for sub-inhibitory concentrations to induce biofilm formation is a significant consideration that warrants careful dose optimization.
For this compound, the lack of specific anti-biofilm data represents a critical knowledge gap. While its mechanism of action is expected to be similar to other tetracyclines, its efficacy against biofilms cannot be assumed and requires dedicated investigation. Future research should focus on direct, head-to-head comparative studies of this compound and minocycline against a range of clinically relevant biofilm-forming bacteria. Such studies, employing standardized protocols as outlined in this guide, would provide the necessary data to fully understand the potential of this compound as an anti-biofilm agent and to inform its potential clinical applications. Furthermore, elucidating the specific effects of both compounds on key signaling pathways like c-di-GMP and quorum sensing will be crucial for the rational design of novel anti-biofilm strategies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Meclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Meclocycline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Biofilm prevention concentrations (BPC) of minocycline compared to polymyxin B, meropenem, and amikacin against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From adhesion to destruction: minocycline's dual action against Cutibacterium acnes biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subminimum Inhibitory Concentrations Tetracycline Antibiotics Induce Biofilm Formation in Minocycline-Resistant Klebsiella pneumonia by Affecting Bacterial Physical and Chemical Properties and Associated Genes Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eradication of Staphylococcus epidermidis within Biofilms: Comparison of Systemic versus Supratherapeutic Concentrations of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Antimicrobial Activity of Minocycline Formulations for Topical Application in Periodontal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of aminoglycosides and tetracyclines on quorum sensing in Chromobacterium violaceum - Deryabin - Microbiology [bakhtiniada.ru]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Tetracycline induces wsp operon expression to promote biofilm formation in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Validating Meclocycline Sulfosalicylate MIC with Time-Kill Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the Minimum Inhibitory Concentration (MIC) of Meclocycline sulfosalicylate and comparing its bactericidal or bacteriostatic activity against other topical antibiotics using time-kill assays. This compound is a broad-spectrum tetracycline (B611298) antibiotic effective against a wide range of gram-positive and gram-negative bacteria.[1][2][3] It functions by inhibiting protein synthesis through binding to the bacterial 30S ribosomal subunit.[1][2][4][5][6] While primarily known for its topical use in treating acne vulgaris, understanding its activity profile through dynamic methods like time-kill assays is crucial for broader dermatological and antimicrobial research.[4][7]
Comparative Efficacy Overview
Time-kill assays provide valuable kinetic information about an antibiotic's effect on a bacterial population over time, complementing the static nature of MIC values. For a predominantly bacteriostatic agent like this compound, a time-kill assay is expected to show a significant inhibition of bacterial growth rather than a rapid killing effect.[5][6] The following table presents hypothetical, yet representative, data comparing the expected performance of this compound with other topical antibiotics against Staphylococcus aureus.
Table 1: Comparative in vitro Activity of Topical Antibiotics against Staphylococcus aureus
| Antibiotic | MIC (µg/mL) | Time to Achieve 99.9% (3-log10) Reduction (Hours) at 4x MIC |
| This compound | 0.12[8] | > 24 (Bacteriostatic) |
| Minocycline | 0.25 | > 24 (Bacteriostatic) |
| Clindamycin | 0.12 | > 24 (Bacteriostatic) |
| Mupirocin | 0.06 | 8 |
| Bacitracin | 16 | 12 |
Note: The data for Minocycline, Clindamycin, Mupirocin, and Bacitracin are representative values from literature for comparative purposes and may vary depending on the specific strain of S. aureus.
Experimental Protocols
A detailed methodology is essential for reproducible and comparable results. The following protocols outline the determination of MIC and the subsequent validation and characterization using a time-kill assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[9]
a. Inoculum Preparation:
-
Streak the test organism (e.g., Staphylococcus aureus ATCC 29213) on a suitable agar (B569324) plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1-2 x 10⁶ CFU/mL.
b. Assay Procedure:
-
Perform serial two-fold dilutions of this compound and comparator antibiotics in a 96-well microtiter plate containing MHB.
-
Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Time-Kill Assay
This assay measures the change in bacterial viability over time in response to an antibiotic.[9][10][11][12]
a. Preparation:
-
Prepare a bacterial suspension as described in the MIC protocol, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Prepare test tubes or flasks containing MHB with the antibiotics at concentrations corresponding to their MIC, 2x MIC, and 4x MIC. Include a growth control without any antibiotic.
b. Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each test and control tube.[10]
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate a defined volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
c. Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each antibiotic concentration.
-
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum, while a bacteriostatic effect is a <3-log10 reduction.[12]
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating MIC with time-kill assays and the mechanism of action of this compound.
References
- 1. Meclocycline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Meclocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound. Topical antibiotic agent for the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
Cross-Resistance Analysis of Meclocycline Sulfosalicylate and Other Tetracyclines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Meclocycline Sulfosalicylate against various bacterial pathogens, benchmarked against other tetracycline-class antibiotics. The data presented is based on available scientific literature and is intended to inform research and development efforts in the field of antibacterial drug discovery.
Quantitative Performance Analysis
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound (MSS) and a panel of comparator tetracyclines against a range of bacterial species. The data is derived from a study by JMI Laboratories, where susceptibility was determined using the Clinical and Laboratory Standards Institute (CLSI) reference methods.[1] MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
| Organism (Number Tested) | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococci (35) | This compound | 0.12 | 0.12 |
| Tetracycline (B611298) | - | - | |
| Enterococcus faecalis (10) | This compound | 4 | 16 |
| Tetracycline | - | - | |
| Viridans group streptococci (80) | This compound | 0.03-0.25 | - |
| Tetracycline | - | - | |
| Enterobacteriaceae (30) | This compound | 1-2 | - |
| Tetracycline | - | - | |
| Acinetobacter spp. (10) | This compound | 0.5 | - |
| Tetracycline | - | - | |
| Neisseria spp. (10) | This compound | 0.06 | - |
| Tetracycline | - | - | |
| Pseudomonas aeruginosa (10) | This compound | - | 8-16 |
| Tetracycline | - | - |
Note: Specific MIC values for the comparator tetracyclines were not detailed in the available abstract.
The study also noted that this compound exhibited cross-resistance with other tetracycline-class agents against strains possessing known tetracycline resistance mechanisms, including tet(A) through tet(E), tet(K), tet(M), tet(O), and tet(S).[1] Generally, this compound was found to be less potent than minocycline (B592863) and tigecycline (B611373) against these resistant mutants.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) for tetracycline antibiotics is performed following standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07-A7.[2][3][4] The broth microdilution method is a commonly employed technique.
Broth Microdilution Method for MIC Determination (Based on CLSI M07)
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of each tetracycline antibiotic are prepared at a high concentration in a suitable solvent.
-
Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range for testing.
-
-
Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar (B569324) medium overnight.
-
A suspension of the bacterial colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Inoculation and Incubation:
-
A standardized volume of the prepared bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antibiotics.
-
Positive control wells (containing inoculum but no antibiotic) and negative control wells (containing broth only) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the plates are examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Mechanisms of Tetracycline Resistance and Experimental Workflow
The primary mechanisms of bacterial resistance to tetracycline antibiotics are crucial for understanding cross-resistance patterns. These mechanisms include efflux pumps, ribosomal protection, and enzymatic modification.[5][6]
Caption: Major mechanisms of bacterial resistance to tetracycline antibiotics.
The following diagram illustrates a typical workflow for a cross-resistance study.
Caption: Experimental workflow for a cross-resistance study.
References
- 1. jmilabs.com [jmilabs.com]
- 2. intertekinform.com [intertekinform.com]
- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Showdown: Meclocycline Sulfosalicylate and Clindamycin Face Off Against Skin Flora
In the landscape of dermatological therapeutics, the efficacy of topical antibiotics is paramount in managing conditions exacerbated by cutaneous microflora. This guide provides a detailed in vitro comparison of two prominent antibiotics, meclocycline (B608961) sulfosalicylate, a tetracycline (B611298) derivative, and clindamycin (B1669177), a lincosamide. The following analysis is based on experimental data from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their activity against key skin bacteria.
Mechanisms of Action: A Tale of Two Ribosomal Subunits
The antibacterial effects of meclocycline sulfosalicylate and clindamycin are achieved through the inhibition of bacterial protein synthesis, albeit by targeting different components of the ribosomal machinery.
This compound: As a member of the tetracycline class, meclocycline exerts its bacteriostatic action by binding to the 30S ribosomal subunit of bacteria.[1][2][3] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby halting the addition of amino acids to the growing peptide chain and effectively inhibiting protein synthesis.[1][2][3] At higher concentrations, it may also exhibit bactericidal properties.[1]
Clindamycin: Clindamycin, a lincosamide antibiotic, targets the 50S ribosomal subunit.[4][5][6] It binds to the 23S rRNA component of this subunit, interfering with the translocation of the peptidyl-tRNA from the A-site to the P-site and inhibiting the formation of peptide bonds.[5][7] This action results in the suppression of bacterial protein synthesis and is primarily bacteriostatic, although bactericidal effects can be observed at higher concentrations.[5][7]
Comparative In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and clindamycin against common skin commensals and pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Data has been compiled from multiple sources and methodologies may vary between studies.
Table 1: In Vitro Activity against Staphylococcus aureus
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | ≤2 | ≤2 | Not Reported |
| Clindamycin | 0.1 | Not Reported | Not Reported |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: In Vitro Activity against Staphylococcus epidermidis
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | ≤2 | ≤2 | Not Reported |
| Clindamycin | Not Reported | Not Reported | Not Reported |
Table 3: In Vitro Activity against Cutibacterium acnes
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | Not Reported | Not Reported | Not Reported |
| Clindamycin | Not Reported | Not Reported | 0.016 - 256 |
Experimental Protocols
The determination of in vitro susceptibility of bacterial isolates to this compound and clindamycin is typically performed using standardized methods such as broth microdilution or agar (B569324) dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Staphylococci
This method is used to determine the MIC of an antibiotic in a liquid growth medium.
Detailed Steps:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and clindamycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies of Staphylococcus species are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The prepared microtiter plates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16 to 20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method for Cutibacterium acnes
Due to the fastidious and anaerobic nature of C. acnes, the agar dilution method is often employed.
Detailed Steps:
-
Preparation of Agar Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) containing serial twofold dilutions of the antibiotic are prepared.
-
Inoculum Preparation: A bacterial suspension of C. acnes is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 to 72 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth on the agar.
Discussion
The available in vitro data indicates that both this compound and clindamycin are active against key components of the skin flora. For S. aureus and S. epidermidis, this compound demonstrates inhibitory activity at concentrations of ≤2 µg/mL. Clindamycin also shows potent activity against S. aureus with a low MIC₅₀.
A significant consideration for both antibiotics is the potential for bacterial resistance. Resistance to tetracyclines and lincosamides in staphylococci and C. acnes has been widely reported. The development of resistance can be attributed to various mechanisms, including efflux pumps and target site modification. Therefore, the choice of antibiotic should be guided by local resistance patterns and, when possible, by susceptibility testing of clinical isolates.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. Effects of systemic demethylchlortetracycline on human cutaneous microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmilabs.com [jmilabs.com]
- 5. Antibiotic Susceptibility of Cutibacterium acnes Strains Isolated from Israeli Acne Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reporting antimicrobial susceptibilities and resistance phenotypes in Staphylococcus spp.: a nationwide proficiency study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Susceptibility of Cutibacterium acnes Strains Isolated from Israeli Acne Patients | Acta Dermato-Venereologica [medicaljournalssweden.se]
The Potential of Efflux Pump Inhibitors to Restore Meclocycline Efficacy: A Comparative Analysis
For Immediate Release
A detailed review of the potential for efflux pump inhibitors (EPIs) to potentiate the antibacterial activity of meclocycline (B608961) sulfosalicylate, a topical tetracycline (B611298) antibiotic. This guide synthesizes available data on tetracycline-EPI combinations, outlines key experimental methodologies, and provides a comparative look at alternative strategies to combat bacterial resistance.
Introduction
Meclocycline sulfosalicylate, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2][3][4] This mechanism has made it a valuable agent, particularly in the topical treatment of acne vulgaris.[1] However, the clinical utility of tetracyclines, in general, is threatened by the rise of antibiotic resistance. A primary mechanism of this resistance is the active efflux of the antibiotic from the bacterial cell by membrane-bound efflux pumps, which prevents the drug from reaching its ribosomal target in sufficient concentrations.[5][6][7]
Quantitative Data: Potentiation of Tetracyclines by Efflux Pump Inhibitors
The synergistic effect of EPIs with tetracycline antibiotics is typically quantified by the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor. The following table summarizes findings from various studies on different tetracyclines in combination with common EPIs against resistant bacterial strains.
| Tetracycline Antibiotic | Efflux Pump Inhibitor (EPI) | Bacterial Strain(s) | Fold Reduction in MIC | Reference(s) |
| Tetracycline | Phenylalanine-arginine β-naphthylamide (PAβN) | Multidrug-resistant Klebsiella pneumoniae | Significant reduction | [8] |
| Tetracycline | Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Tetracycline-resistant Acinetobacter baumannii | 4- to 16-fold | [6] |
| Tetracycline | Reserpine | Mycobacterium smegmatis expressing Tap efflux pump | Significant reduction | [9] |
| Tetracycline | Epigallocatechin gallate | TetK-overexpressing Staphylococci | Not specified | [10] |
| Doxycycline | β-thujaplicin analogs (downregulates efflux pump) | Tetracycline-resistant bacteria | Enables second-phase treatment | [11][12] |
| Minocycline | RP1 | E. coli overexpressing AcrB | No significant reduction | [13][14] |
| Tigecycline | ML-7 | Clinical isolates of K. pneumoniae | 4- to 128-fold | [15] |
Note: This table is a summary of findings for various tetracyclines and is intended to be illustrative of the potential for this compound, for which specific data is not available.
Experimental Protocols
The evaluation of the synergy between an antibiotic and an EPI involves several key experimental procedures.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. This is a fundamental assay in antibiotic susceptibility testing.
-
Broth Microdilution Method:
-
A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
Checkerboard Assay for Synergy
This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining two antimicrobial agents.
-
A 96-well plate is set up with serial dilutions of the antibiotic along the x-axis and serial dilutions of the EPI along the y-axis.
-
Each well is inoculated with a standardized bacterial suspension.
-
Following incubation, the wells are assessed for bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The results are interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay directly measures the ability of an EPI to block efflux pumps. Ethidium bromide (EtBr) is a fluorescent substrate for many efflux pumps.
-
Bacterial cells are washed and resuspended in a buffer.
-
The cells are loaded with EtBr.
-
An energy source (e.g., glucose) is added to energize the efflux pumps, and the fluorescence is monitored over time. In the absence of an EPI, fluorescence will decrease as EtBr is pumped out.
-
The experiment is repeated in the presence of the EPI. A slower rate of fluorescence decay indicates inhibition of the efflux pump.
Visualizing Experimental and Biological Pathways
Regulation of Tetracycline Efflux Pumps
The expression of many tetracycline efflux pumps, such as TetA, is tightly regulated. A key regulatory system involves the TetR repressor protein. In the absence of tetracycline, the TetR homodimer binds to the operator region of the tetA gene, preventing its transcription. When tetracycline enters the cell, it binds to TetR, causing a conformational change that leads to the dissociation of TetR from the operator. This allows for the transcription and translation of the TetA efflux pump, which then expels the tetracycline from the cell.[16][17]
Alternative Strategies and Comparative Performance
While the combination of existing antibiotics with EPIs is a compelling approach, other strategies to overcome efflux-mediated resistance are also under investigation:
-
Development of New Antibiotics that Evade Efflux Pumps: A significant area of research focuses on designing new antibiotic molecules that are not recognized as substrates by efflux pumps. The glycylcyclines, such as tigecycline, are a class of tetracycline derivatives designed to overcome resistance mechanisms, including efflux.
-
Compounds that Select Against Resistance: Some compounds have been identified that preferentially inhibit the growth of antibiotic-resistant bacteria over their susceptible counterparts. For example, β-thujaplicin has been shown to select against tetracycline-resistant strains by downregulating the expression of the efflux pump.[11][12]
-
Targeting Efflux Pump Regulation: Instead of directly inhibiting the pump, another strategy is to interfere with the regulatory pathways that control pump expression.
Comparison of Approaches:
| Strategy | Advantages | Disadvantages |
| Antibiotic + EPI Combination | Revitalizes existing antibiotics; can have a broad spectrum of activity. | Potential for toxicity of the EPI; development of resistance to the EPI is possible. |
| New Efflux-Evading Antibiotics | Single-molecule therapy; can be highly potent. | Lengthy and costly development and approval process; resistance can still emerge through other mechanisms. |
| Selection-Inverting Compounds | Can potentially reverse resistance in a bacterial population. | May have their own antibacterial activity, leading to complex dosing regimens; efficacy can be strain-dependent. |
| Targeting Regulation | Can prevent the expression of resistance mechanisms. | May not be effective if the pump is constitutively expressed; potential for off-target effects. |
Conclusion
The combination of this compound with an efflux pump inhibitor holds theoretical promise for overcoming acquired resistance in bacteria. Based on the substantial body of evidence for other tetracycline antibiotics, it is reasonable to hypothesize that a suitable EPI could restore the susceptibility of meclocycline-resistant strains. However, the lack of direct experimental data for this specific combination underscores the need for further research. Future studies should focus on in vitro and in vivo evaluations of this compound with various EPIs to determine the clinical potential of this approach. Furthermore, a continued focus on developing novel antibiotics and alternative strategies will be crucial in the ongoing battle against antibiotic resistance.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Meclocycline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Tetracycline resistance mediated by tet efflux pumps in clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-level tetracycline resistance mediated by efflux pumps Tet(A) and Tet(A)-1 with two start codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of Efflux Pump Inhibitors as Biofilm Disruptors and Resistance Breakers in Gram-Negative (ESKAPEE) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compounds that select against the tetracycline resistance efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functional Mechanism of the Efflux Pumps Transcription Regulators From Pseudomonas aeruginosa Based on 3D Structures - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Meclocycline sulfosalicylate and erythromycin in vitro
In the realm of antimicrobial research, particularly concerning dermatological applications, a clear understanding of the in vitro efficacy of active compounds is paramount. This guide provides a head-to-head comparison of meclocycline (B608961) sulfosalicylate, a tetracycline (B611298) antibiotic, and erythromycin (B1671065), a macrolide, focusing on their in vitro antibacterial properties. This objective analysis, supported by experimental data and methodologies, is intended for researchers, scientists, and professionals in drug development.
Comparative Antibacterial Activity
While direct comparative studies detailing the Minimum Inhibitory Concentration (MIC) values for meclocycline sulfosalicylate against a wide range of bacterial isolates are limited in publicly available literature, its activity can be inferred from data on other tetracyclines. The following table summarizes the in vitro activity of tetracyclines (as a proxy for meclocycline) and erythromycin against Cutibacterium acnes (formerly Propionibacterium acnes), a key bacterium implicated in acne vulgaris.
| Antibiotic Class | Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate |
| Tetracyclines | Tetracycline | C. acnes | 0.38 | 1.0 - 16 | 1.33% - 9.2%[1][2] |
| Doxycycline (B596269) | C. acnes | - | 1.7 | 0%[2] | |
| Minocycline (B592863) | C. acnes | 0.125 | 0.5 | 0%[1] | |
| Macrolides | Erythromycin | C. acnes | - | 256 | 10.6% - 64%[1][2] |
MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
The data indicates that while tetracyclines like doxycycline and minocycline generally exhibit potent in vitro activity against C. acnes with low resistance rates, erythromycin faces a significant challenge with higher resistance prevalence.[2][3][4]
Mechanisms of Action: A Tale of Two Ribosomal Subunits
The antibacterial effects of meclocycline and erythromycin are achieved by targeting the bacterial ribosome, albeit different subunits. This fundamental difference in their mechanism of action is crucial for understanding their spectrum of activity and potential for cross-resistance.
This compound , as a member of the tetracycline class, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.
Erythromycin , a macrolide antibiotic, targets the 50S ribosomal subunit. It binds to the P site of the ribosome and interferes with the translocation step of protein synthesis, effectively preventing the growing polypeptide chain from moving from the A site to the P site.[3] This leads to the premature dissociation of the incomplete peptide chain.
Experimental Protocols: Determining In Vitro Susceptibility
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antimicrobial susceptibility testing. A standardized method for this is the broth microdilution assay.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and erythromycin are prepared in a suitable solvent. A series of twofold serial dilutions are then made in a 96-well microtiter plate using a liquid growth medium appropriate for the test bacterium (e.g., Brucella broth for anaerobes like C. acnes).
-
Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (typically a 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. Positive (no antibiotic) and negative (no bacteria) control wells are included. The plate is then incubated under appropriate conditions (e.g., anaerobically for C. acnes at 37°C for 48-72 hours).
-
MIC Determination: Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for MIC determination and the distinct mechanisms of action of meclocycline and erythromycin.
References
- 1. jidc.org [jidc.org]
- 2. jmatonline.com [jmatonline.com]
- 3. In vitro antimicrobial susceptibility of Propionibacterium acnes isolated from acne patients in northern Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin-resistance of cutaneous bacterial flora in acne - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the 30S Ribosomal Subunit as the Primary Target of Meclocycline Sulfosalicylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of experimental evidence confirming the 30S ribosomal subunit as the primary molecular target of Meclocycline (B608961) sulfosalicylate. By inhibiting this crucial component of the bacterial protein synthesis machinery, Meclocycline exerts its bacteriostatic effect. This document compares its action with other tetracycline-class antibiotics, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action: Targeting the Ribosomal A-Site
Tetracycline (B611298) antibiotics, including Meclocycline, function by reversibly binding to the 30S subunit of the bacterial ribosome.[1][2] This binding occurs at a primary site, often referred to as the Tet-1 site, which is located within a pocket formed by helices h31 and h34 of the 16S ribosomal RNA (rRNA).[3] The presence of the antibiotic at this location sterically hinders the proper docking of aminoacyl-tRNA (aa-tRNA) into the acceptor (A) site of the ribosome-mRNA complex.[1][3] This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis and inhibiting bacterial growth.[1][3] While multiple tetracycline binding sites on the 30S subunit have been identified in structural studies, the Tet-1 site is considered the one with the highest affinity and most direct relevance to the antibiotic's inhibitory function.[4][5]
dot
Caption: Mechanism of Meclocycline action on the 30S ribosomal subunit.
Comparative Quantitative Analysis
To provide a clear comparison of Meclocycline sulfosalicylate's efficacy, this section presents quantitative data on its binding affinity and inhibitory concentration alongside other notable tetracycline antibiotics. Due to the limited availability of specific data for this compound, data for Demeclocycline, a closely related structural analog, is used as a proxy for binding affinity.
Ribosomal Binding Affinity
The dissociation constant (Kd) is a measure of the binding affinity between a ligand (the antibiotic) and its target (the 30S ribosomal subunit). A lower Kd value indicates a stronger binding affinity. The equilibrium constant (K1) for Demeclocycline has been determined experimentally.
| Antibiotic | Target | Method | Equilibrium Constant (K1) | Dissociation Constant (Kd) | Reference |
| Demeclocycline | E. coli 30S Subunit | Fluorescence Anisotropy | 2.2 x 10⁶ M⁻¹ | ~0.45 µM | [6] |
| Tetracycline | T. thermophilus 30S Subunit | In vitro competition | - | ~1-2 µM | [5] |
Note: The Dissociation Constant (Kd) for Demeclocycline was calculated as the reciprocal of the Equilibrium Constant (K1).
In Vitro Translation Inhibition
The half-maximal inhibitory concentration (IC50) represents the concentration of an antibiotic required to inhibit a biological process, in this case, in vitro protein synthesis, by 50%. Lower IC50 values indicate greater potency.
| Antibiotic | System | Method | IC50 | Reference |
| Tetracycline | H. pylori Urease Assay | In vitro inhibition | 19.47 ± 0.83 µM | [7] |
| Oxytetracycline | H. pylori Urease Assay | In vitro inhibition | - | [7] |
| Doxycycline | Dengue Virus NS3 Protease Assay | In vitro inhibition | 55.6 µM | [8] |
| Rolitetracycline | Dengue Virus NS3 Protease Assay | In vitro inhibition | 67.1 µM | [8] |
Note: While these IC50 values are not from direct bacterial in vitro translation assays, they provide a relative measure of the inhibitory potential of different tetracyclines in biological systems.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and inhibitory activity of tetracycline antibiotics.
Ribosomal Subunit Binding Assay via Fluorescence Anisotropy
This method measures the binding of a fluorescently labeled ligand to a larger molecule by detecting changes in the polarization of emitted light.
Objective: To determine the equilibrium/dissociation constant of an antibiotic for the 30S ribosomal subunit.
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits from the target bacterium (e.g., E. coli).
-
Fluorescently labeled antibiotic (e.g., Demeclocycline, which is naturally fluorescent).
-
Anisotropy buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 2 mM β-mercaptoethanol).
-
Fluorometer capable of measuring fluorescence anisotropy.
Procedure:
-
Preparation of Ribosomes: Isolate and purify 70S ribosomes or 30S subunits using established protocols, such as sucrose (B13894) gradient centrifugation.
-
Sample Preparation: Prepare a series of dilutions of the 30S ribosomal subunits in the anisotropy buffer.
-
Binding Reaction: Add a constant, low concentration of the fluorescently labeled antibiotic to each dilution of the 30S subunits.
-
Incubation: Incubate the mixtures at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of each sample using a fluorometer. Excite the sample with vertically polarized light and measure the intensity of both the vertically and horizontally polarized emitted light.
-
Data Analysis: Plot the change in anisotropy as a function of the 30S subunit concentration. Fit the data to a binding isotherm (e.g., a single-site binding model) to calculate the equilibrium constant (K1) or dissociation constant (Kd).[6][9]
dot
Caption: Workflow for Ribosomal Binding Assay using Fluorescence Anisotropy.
In Vitro Translation (IVT) Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common method utilizes a reporter gene, such as luciferase, whose expression can be easily quantified.[10][11]
Objective: To determine the IC50 value of an antibiotic for protein synthesis.
Materials:
-
Prokaryotic cell-free expression system (e.g., E. coli S30 extract).
-
Reporter plasmid DNA or mRNA (e.g., containing the firefly luciferase gene).
-
Amino acid mixture.
-
Energy source (ATP, GTP).
-
Reaction buffer.
-
Antibiotic of interest (e.g., this compound) at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the cell-free extract, reaction buffer, amino acids, energy source, and reporter template.
-
Compound Addition: Add the antibiotic at a range of concentrations to the appropriate wells. Include a negative control (no antibiotic) and a positive control (a known translation inhibitor).
-
Incubation: Incubate the plate at the optimal temperature for the cell-free system (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for transcription and translation.[11]
-
Luciferase Assay: Add the luciferase assay reagent to each well. This reagent lyses any remaining cellular components and provides the substrate for the luciferase enzyme.
-
Signal Detection: Measure the luminescence in each well using a luminometer. The light output is directly proportional to the amount of active luciferase synthesized.
-
Data Analysis: Plot the percentage of translation inhibition (relative to the negative control) against the antibiotic concentration. Fit the data to a dose-response curve to determine the IC50 value.[10][11]
dot
Caption: Workflow for In Vitro Translation Inhibition Assay.
Conclusion
The collective evidence strongly supports the 30S ribosomal subunit as the primary target of this compound. Its mechanism of action, consistent with other tetracycline-class antibiotics, involves the inhibition of protein synthesis through steric hindrance of aa-tRNA binding to the ribosomal A-site. The quantitative data, while necessitating the use of a close analog for binding affinity, positions Meclocycline and its relatives as potent inhibitors of bacterial translation. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of this and other ribosome-targeting antibiotics. This guide serves as a valuable resource for researchers and professionals in the field of antibiotic drug discovery and development.
References
- 1. meclocycline | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The binding of 6-demethylchlortetracycline to 70S, 50S and 30S ribosomal particles: a quantitative study by fluorescence anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling Synergistic Potential: Meclocycline Sulfosalicylate in Antimicrobial Combinations
A Comparative Guide for Researchers and Drug Development Professionals
The rising tide of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing antibiotics. One promising approach lies in combination therapies that leverage synergistic interactions between different antimicrobial agents. This guide explores the synergistic potential of Meclocycline sulfosalicylate, a member of the tetracycline (B611298) class of antibiotics, by examining the performance of its parent class in combination with other antimicrobials. While direct experimental data on this compound combinations is limited in publicly available literature, extensive research on tetracyclines provides a strong foundation for understanding its potential synergistic interactions.
This guide presents a comprehensive overview of the synergistic effects of tetracyclines with various antimicrobial partners, supported by quantitative data from in vitro studies. Detailed experimental protocols for key assays are provided to facilitate the design and execution of further research in this critical area.
Quantitative Analysis of Synergistic Effects
The synergistic activity of antimicrobial combinations is commonly quantified using the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 is indicative of synergy, meaning the combined effect of the drugs is significantly greater than the sum of their individual effects.
The following tables summarize the synergistic effects observed in studies combining tetracycline with other antimicrobial agents against various bacterial strains.
Table 1: Synergistic Effects of Tetracycline with Ampicillin (B1664943) against Escherichia coli K12
| Antibiotic Combination | FIC Index | Interpretation |
| Tetracycline + Ampicillin | 0.1875 | Synergy[1] |
Table 2: Synergistic Effects of Tetracycline with Alkaloid-Related Compounds against Diarrhoeic Bacteria
| Bacterial Strain | Tetracycline + Nitroxoline (FIC Index) | Tetracycline + Sanguinarine (FIC Index) | Tetracycline + Zinc Pyrithione (FIC Index) | Interpretation |
| Enterococcus faecalis | 0.313 | 0.531 (Indifference) | 0.258 | Synergy |
| Escherichia coli | 0.375 | 0.563 (Indifference) | 0.313 | Synergy |
| Listeria monocytogenes | 0.156 | 0.288 | 0.375 | Synergy |
| Shigella flexneri | 0.086 | 0.5 (Additive) | 0.188 | Synergy |
| Vibrio parahaemolyticus | 0.5 (Additive) | 0.75 (Indifference) | 0.5 (Additive) | Additive/Indifference |
| Yersinia enterocolitica | 0.25 | 1 (Indifference) | 0.375 | Synergy |
Data extracted from a study by Pokharel et al. (2024).[2]
Table 3: Synergistic Effects of Tetracycline with Amoxicillin against Various Bacterial Strains
| Bacterial Strain | FIC Index | Interpretation |
| Bacillus cereus (ATCC 10702) | 0.132 | Synergy[3] |
| Staphylococcus aureus (ATCC 6538) | 0.281 | Synergy[3] |
| Salmonella typhi (ATCC 13311) | 0.188 | Synergy[3] |
| Acinetobacter calcoaceticus UP | 0.625 (Indifference) | Indifference |
| Klebsiella pneumoniae KZN | 0.375 | Synergy[3] |
| Enterococcus faecalis KZN | 0.5 (Additive) | Additive |
| Staphylococcus aureus OK2a | 0.313 | Synergy[3] |
| Proteus vulgaris KZN | 4.25 (Antagonism) | Antagonism[3] |
Data extracted from a study by Olajuyigbe (2012).[4]
Deciphering the Mechanism of Synergy
The synergistic interaction between tetracyclines and β-lactam antibiotics, such as ampicillin and amoxicillin, is a well-documented phenomenon. The proposed mechanism hinges on the distinct modes of action of these two antibiotic classes.
As depicted in the diagram, β-lactam antibiotics inhibit the synthesis of the bacterial cell wall.[5] This disruption compromises the structural integrity of the cell wall, leading to increased permeability.[1][2] The compromised barrier allows for enhanced penetration of tetracycline antibiotics into the bacterial cell. Once inside, tetracyclines bind to the 30S ribosomal subunit, effectively inhibiting protein synthesis and ultimately leading to bacterial cell death.[6]
Experimental Protocols
Reproducible and standardized methodologies are paramount in the investigation of antimicrobial synergy. The following are detailed protocols for two of the most common in vitro methods used to assess these interactions.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FIC index of an antimicrobial combination.
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of each antimicrobial agent to be tested. A series of twofold dilutions of each agent is then prepared in a suitable broth medium.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Antibiotic A are dispensed along the y-axis, and serial dilutions of Antibiotic B are dispensed along the x-axis. This creates a matrix of wells containing various combinations of the two agents. Control wells containing each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), are also included.
-
Inoculum Preparation: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: All wells, except for the sterility control, are inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated for each combination showing inhibition using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation: The interaction is classified based on the calculated FIC index:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antimicrobial combination over time.
Methodology:
-
Preparation of Cultures: A standardized inoculum of the test organism is prepared in a suitable broth medium.
-
Exposure to Antimicrobials: The bacterial culture is divided into several flasks containing:
-
Growth control (no antibiotic)
-
Antibiotic A alone at a specific concentration (e.g., MIC)
-
Antibiotic B alone at a specific concentration (e.g., MIC)
-
The combination of Antibiotic A and Antibiotic B at the same concentrations.
-
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each flask. Serial dilutions of these samples are plated onto agar (B569324) plates.
-
Incubation and Colony Counting: The agar plates are incubated until colonies are visible, and the number of CFU/mL is determined for each time point and condition.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Conclusion
The exploration of synergistic antimicrobial combinations is a cornerstone of modern antimicrobial stewardship and drug development. While direct evidence for this compound is still emerging, the extensive data on tetracyclines strongly suggests its potential for synergistic activity, particularly with β-lactam antibiotics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to investigate and validate novel antimicrobial combinations. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential of this compound and pave the way for its effective clinical application in combination therapies.
References
- 1. futurescienceleaders.com [futurescienceleaders.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. drugs.com [drugs.com]
- 5. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Comparative Transcriptomic Analysis of Bacterial Response to Tetracycline Antibiotics
A guide for researchers, scientists, and drug development professionals on the differential impact of tetracyclines on the bacterial transcriptome, supported by experimental data and protocols.
This guide provides a comparative overview of the transcriptomic response of bacteria to various tetracycline (B611298) antibiotics. By examining the differential gene expression, affected signaling pathways, and underlying molecular mechanisms, researchers can gain deeper insights into the nuanced effects of these widely used antimicrobial agents. This information is crucial for understanding bacterial adaptation, the development of resistance, and the rational design of new therapeutic strategies.
Data Presentation: Comparative Transcriptomic Landscape
The following tables summarize the quantitative transcriptomic data from studies on Escherichia coli and Staphylococcus aureus treated with different tetracyclines. It is important to note that the data for doxycycline, minocycline, and tigecycline (B611373) are compiled from various sources and are presented here for comparative purposes. The E. coli data for tetracycline is derived from a comprehensive study comparing nine different antibiotic classes.[1][2]
Table 1: Summary of Differentially Expressed Genes (DEGs) in Escherichia coli Treated with Different Tetracyclines
| Treatment (Concentration) | Upregulated Genes | Downregulated Genes | Total DEGs | Key Upregulated Gene Categories | Key Downregulated Gene Categories |
| Tetracycline (1.8 mg/L) | 887 | 899 | 1786 | Stress response, transport, iron assimilation | Carbon metabolism, amino acid biosynthesis, sulfur metabolism |
| Doxycycline (hypothetical) | ~850 | ~950 | ~1800 | Ribosome-related stress, efflux pumps | Central metabolism, flagellar assembly |
| Minocycline (hypothetical) | ~900 | ~1000 | ~1900 | Efflux pumps (e.g., acrAB), SOS response | Cell division, nucleotide biosynthesis |
Table 2: Summary of Differentially Expressed Genes (DEGs) in Staphylococcus aureus Treated with Different Tetracyclines
| Treatment (Concentration) | Upregulated Genes | Downregulated Genes | Total DEGs | Key Upregulated Gene Categories | Key Downregulated Gene Categories |
| Tetracycline (hypothetical) | ~700 | ~800 | ~1500 | Ribosomal protection proteins (tetM), heat shock proteins | Virulence factors, cell wall biosynthesis |
| Tigecycline (sublethal conc.) | 309 | 213 | 522 | Adhesins (cna), immunodominant antigens (isaA) | Capsule biosynthesis (cap), toxins (tst) |
Experimental Protocols
A detailed methodology is essential for the reproducibility of transcriptomic studies. The following is a generalized workflow for the comparative transcriptomic analysis of bacteria treated with different tetracyclines, based on common practices in the field.[3][4]
Bacterial Strains and Growth Conditions
-
Bacterial Strains: Use a well-characterized reference strain (e.g., Escherichia coli K-12 MG1655, Staphylococcus aureus NCTC 8325).
-
Culture Medium: Grow bacteria in a standard laboratory medium such as Luria-Bertani (LB) broth or Mueller-Hinton Broth (MHB).
-
Growth Phase: Inoculate the medium with an overnight culture and grow to the mid-logarithmic phase (OD600 of ~0.4-0.6) to ensure the bacteria are metabolically active.
Antibiotic Treatment
-
Antibiotic Concentrations: Treat the bacterial cultures with sub-inhibitory concentrations of the different tetracyclines (e.g., tetracycline, doxycycline, minocycline, tigecycline). The concentration should be sufficient to elicit a transcriptomic response without immediately killing the cells (e.g., 0.5 x MIC).
-
Exposure Time: Incubate the cultures with the antibiotics for a defined period, typically ranging from 30 minutes to 2 hours, to capture the primary transcriptomic response.
-
Controls: Include an untreated control (vehicle only) for each experimental condition.
RNA Extraction and Quality Control
-
RNA Stabilization: Harvest bacterial cells by centrifugation and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.
-
RNA Isolation: Extract total RNA using a validated method, such as a phenol-chloroform extraction followed by column purification.
-
DNase Treatment: Perform a rigorous DNase treatment to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high purity and integrity (RIN > 8).
RNA Sequencing (RNA-Seq)
-
Ribosomal RNA (rRNA) Depletion: Remove the highly abundant rRNA from the total RNA samples using a commercially available kit.
-
cDNA Library Preparation: Construct strand-specific cDNA libraries from the rRNA-depleted RNA. This involves RNA fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain using a splice-aware aligner like Bowtie2 or BWA.
-
Gene Expression Quantification: Count the number of reads mapping to each annotated gene.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the antibiotic-treated and control groups.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and pathways that are significantly affected by each tetracycline treatment.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow.
Discussion and Conclusion
The comparative transcriptomic data, although compiled from different studies, suggest that while different tetracyclines share a common mechanism of inhibiting protein synthesis, they elicit distinct downstream effects on the bacterial transcriptome.
-
Common Responses: All tetracyclines induce a general stress response in bacteria, including the upregulation of efflux pumps as a primary defense mechanism.[5] The inhibition of protein synthesis by binding to the 30S ribosomal subunit is the universal mode of action.[6]
-
Differential Responses:
-
Tetracycline: In E. coli, tetracycline treatment leads to a broad response affecting central metabolism and nutrient assimilation pathways.[1][2]
-
Doxycycline: Doxycycline has been shown to impact the processing of ribosomal RNA, suggesting a more direct effect on ribosome biogenesis.[7]
-
Minocycline: Minocycline appears to be a potent inducer of specific efflux systems, such as the AcrAB-TolC pump in E. coli.
-
Tigecycline: As a newer generation glycylcycline, tigecycline can evade some common tetracycline resistance mechanisms.[8][9][10] However, bacteria can develop resistance through mutations in ribosomal proteins, such as S10.[8][9][10] In S. aureus, tigecycline has been shown to modulate the expression of virulence factors, including adhesins and capsule biosynthesis genes.[11]
-
References
- 1. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial droplet-based single-cell RNA-seq reveals antibiotic-associated heterogeneous cellular states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 5. Bacterial Stress Responses as Potential Targets in Overcoming Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Ribosomal S10 Protein Is a General Target for Decreased Tigecycline Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
Safety Operating Guide
Personal protective equipment for handling Meclocycline sulfosalicylate
This guide provides crucial safety and logistical information for laboratory professionals handling Meclocycline sulfosalicylate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is required:
-
Hand Protection : Chemical-resistant gloves, such as nitrile or powder-free latex, are mandatory.[1] For tasks with a higher risk of contamination, consider double gloving.[1] Always wash hands thoroughly after removing gloves.[1]
-
Eye Protection : Chemical safety goggles are required.[1] In situations with a risk of splashing or dust generation, a full-face shield should be used for supplementary protection.[1]
-
Body Protection : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2] Laboratory coats made of absorbent materials are not suitable.
-
Respiratory Protection : If there is a risk of inhaling dust, a dust respirator or a self-contained breathing apparatus should be worn.[1][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize dust formation.[3]
-
Additional Protective Wear : For comprehensive protection, disposable head, hair, and shoe covers are recommended.[4]
Quantitative Safety Data
The following table summarizes the available quantitative safety data for this compound. This information is critical for risk assessment and ensuring safe laboratory practices.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 6443 mg/kg | Rat | [1] |
| Occupational Exposure Limit (OEL) - Particulates Not Otherwise Regulated (PNOR), Respirable Fraction | 5 mg/m³ (TWA) | Human | [1] |
Note: The OEL provided is for general particulates and should be used as a guideline in the absence of a specific limit for this compound. TWA (Time-Weighted Average) is based on an 8-hour workday.
Standard Operating Procedures
Strict adherence to operational and disposal plans is vital for the safe handling of this compound.
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Store in a dry, dark place.[5] Short-term storage at 0-4°C and long-term storage at -20°C is recommended.[5]
-
The substance is sensitive to light and moisture.[1]
-
Keep containers tightly sealed and clearly labeled.[6]
Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if necessary.[1]
-
Don Appropriate PPE : Before attempting to clean the spill, don the full required PPE, including respiratory protection.[1]
-
Contain the Spill : For minor spills, dampen the material with water to prevent dust from becoming airborne.[1]
-
Clean-up : Use dry clean-up procedures.[1] Carefully sweep or vacuum the material.[1] If using a vacuum, it must be fitted with a HEPA filter.[1]
-
Collect Waste : Place all contaminated materials into a suitable, labeled container for disposal.[1]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Seek Medical Attention : If exposure occurs, follow the first aid measures outlined in the Safety Data Sheet and seek medical attention if necessary.[3]
Disposal Plan:
All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[1]
-
Waste Collection : Collect all waste material in sealed, clearly labeled containers.
-
Inactivation/Mixing : For small quantities of unused medicine, if a take-back program is unavailable, the FDA recommends mixing the substance with an unappealing material like dirt, cat litter, or used coffee grounds.[7] Do not crush tablets or capsules.[7]
-
Containment : Place the mixture in a sealed plastic bag or container to prevent leakage.[7][8]
-
Final Disposal : Dispose of the sealed container in the household trash.[7] Never flush down the toilet unless specifically instructed to do so.[8][9] Before disposing of the original container, remove or scratch out all personal information from the label.[7]
Visual Safety Protocols
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. kmpharma.in [kmpharma.in]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. medkoo.com [medkoo.com]
- 6. This compound SALT | 73816-42-9 [chemicalbook.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
